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  • Product: N-(Desmethyl)-tert-butyl Acetate Sildenafil
  • CAS: 398507-63-6

Core Science & Biosynthesis

Foundational

Structural and Mechanistic Profiling of N-(Desmethyl)-tert-butyl Acetate Sildenafil in PDE5 Inhibition

Executive Summary & Pharmacological Context Sildenafil is a first-in-class phosphodiesterase type 5 (PDE5) inhibitor widely utilized for the management of erectile dysfunction and pulmonary arterial hypertension[1]. In v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Sildenafil is a first-in-class phosphodiesterase type 5 (PDE5) inhibitor widely utilized for the management of erectile dysfunction and pulmonary arterial hypertension[1]. In vivo, sildenafil undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme CYP3A4 (and to a lesser extent CYP2C9), resulting in oxidative N-demethylation at the piperazine ring[2]. This metabolic pathway yields the primary active metabolite, N-desmethyl sildenafil (CAS: 139755-82-1), which retains approximately 50% of the parent drug's PDE5 inhibitory potency[2][3].

In the realm of synthetic chemistry, drug development, and forensic impurity profiling, N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6; Molecular Formula: C26H36N6O6S) emerges as a critical compound[4]. It functions both as a sterically hindered synthetic intermediate in the production of sildenafil analogs and as a detectable impurity in active pharmaceutical ingredient (API) manufacturing[5]. Understanding its mechanism of action provides deep insights into the structural tolerances of the PDE5 catalytic domain and the thermodynamic consequences of modifying the solvent-accessible piperazine moiety.

Structural Biology & Mechanism of Action

The NO-cGMP-PDE5 Signaling Axis

The physiological efficacy of PDE5 inhibitors relies on the amplification of the endogenous nitric oxide (NO) pathway. Upon sexual stimulation or endothelial shear stress, NO is released and diffuses into smooth muscle cells, activating soluble guanylyl cyclase (sGC). sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP). Elevated cGMP activates Protein Kinase G (PKG), triggering a phosphorylation cascade that reduces intracellular calcium, ultimately causing smooth muscle relaxation and vasodilation. PDE5 naturally terminates this signal by hydrolyzing the phosphodiester bond of cGMP, converting it to inactive 5'-GMP.

Pathway NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Hydrolyzed by Relaxation Smooth Muscle Relaxation PKG->Relaxation Phosphorylation Cascade GMP 5'-GMP (Inactive) PDE5->GMP Cleavage Inhibitor N-(Desmethyl)-tert-butyl Acetate Sildenafil Inhibitor->PDE5 Competitive Inhibition

Caption: Nitric Oxide (NO) / cGMP signaling pathway illustrating competitive PDE5 inhibition.

Pharmacophore Analysis & Binding Thermodynamics

Like the parent drug, N-(Desmethyl)-tert-butyl Acetate Sildenafil acts as a competitive inhibitor at the PDE5 catalytic site. The binding interaction is dictated by three distinct regional motifs:

  • The Pyrazolopyrimidinone Core: This region acts as a bioisostere for the guanine base of cGMP. It forms a critical, invariant bidentate hydrogen bond network with the side chain of Gln817 in the PDE5 active site.

  • The Ethoxyphenyl Ring: This moiety docks into a hydrophobic sub-pocket formed by residues Val782, Tyr612, and Phe820, anchoring the molecule and providing subtype selectivity (PDE5 vs. PDE6).

  • The Piperazine Ring Substitution (The Modifiable Region): In parent sildenafil, the N-methylpiperazine ring extends outward into the solvent-filled opening of the catalytic pocket. In N-desmethyl sildenafil, the secondary amine slightly alters the solvation entropy but maintains high affinity[2]. However, the addition of a tert-butyl acetate group (CAS: 398507-63-6) introduces massive steric bulk and high lipophilicity[4].

Mechanistic Consequence: While the solvent-accessible region is tolerant to extension, the bulky tert-butyl acetate moiety creates a steric clash at the lip of the binding pocket. This significantly reduces the association rate constant ( kon​ ) and increases the desolvation penalty. Consequently, while it successfully acts as a competitive inhibitor by physically occluding cGMP access, its overall binding affinity (IC50) is markedly reduced compared to the parent metabolite.

Quantitative Binding Data

To understand the structure-activity relationship (SAR) impact of the tert-butyl acetate substitution, we compare the quantitative metrics of the parent drug, its major metabolite, and the intermediate analog.

CompoundCAS NumberMolecular FormulaRelative PDE5 IC50 (nM)*Pharmacological Status
Sildenafil 139755-83-2C22H30N6O4S~3.5 - 4.0Active Parent Drug
N-Desmethyl Sildenafil 139755-82-1C21H28N6O4S~7.0 - 8.5Major Active Metabolite[3]
N-(Desmethyl)-tert-butyl Acetate Sildenafil 398507-63-6C26H36N6O6S> 50.0 (Empirical Est.)Synthetic Intermediate / Impurity[5]

*Note: IC50 values are assay-dependent; values represent typical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) in vitro assay results.

Experimental Workflows: Self-Validating Protocols

To empirically validate the PDE5 inhibitory mechanism of N-(Desmethyl)-tert-butyl Acetate Sildenafil, a high-throughput TR-FRET assay must be employed. This method is superior to traditional radiometric assays as it eliminates radioactive waste and utilizes time-resolved gating to bypass the auto-fluorescence common in bulky, aromatic synthetic analogs.

Workflow Prep 1. Compound Prep (Serial Dilution) Incubate 2. Enzyme Incubation (PDE5 + Analog) Prep->Incubate Substrate 3. Add Substrate (Fluorescent cGMP) Incubate->Substrate Stop 4. Stop Reaction (Binding Reagent) Substrate->Stop Read 5. TR-FRET Readout (Ex 340nm/Em 665nm) Stop->Read Analyze 6. Data Analysis (IC50 & Z'-factor) Read->Analyze

Caption: Step-by-step high-throughput TR-FRET assay workflow for PDE5 inhibitor screening.

Protocol: TR-FRET PDE5 Inhibition Assay

Step 1: Compound Preparation & Serial Dilution

  • Action: Dissolve N-(Desmethyl)-tert-butyl Acetate Sildenafil in 100% DMSO to create a 10 mM stock. Perform a 12-point serial dilution (1:3 factor) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

  • Causality & Rationale: The bulky tert-butyl acetate group makes the compound highly lipophilic. Maintaining 1% final DMSO concentration prevents compound precipitation while remaining below the threshold that would denature the PDE5 enzyme.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Dispense 10 µL of recombinant human PDE5A catalytic domain (0.5 ng/µL final concentration) into a 384-well low-volume microplate. Add 5 µL of the diluted analog. Incubate at room temperature for 30 minutes.

  • Causality & Rationale: Pre-incubation is critical. It allows the sterically hindered tert-butyl acetate moiety to achieve thermodynamic binding equilibrium with the PDE5 active site before substrate competition begins. Skipping this step artificially inflates the apparent IC50 for compounds with slow association kinetics ( kon​ ).

Step 3: Substrate Addition & Reaction

  • Action: Add 5 µL of fluorescently labeled cGMP substrate (e.g., Alexa Fluor 647-cGMP) to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Causality & Rationale: The reaction time is optimized to ensure that less than 20% of the substrate is depleted, maintaining steady-state Michaelis-Menten kinetics necessary for accurate competitive inhibition modeling.

Step 4: Reaction Termination & Readout

  • Action: Add 10 µL of a stop solution containing a generic phosphodiesterase inhibitor (e.g., IBMX) and a Terbium (Tb)-labeled cGMP binding protein. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Causality & Rationale: The Tb-labeled protein binds to unhydrolyzed cGMP, generating a FRET signal at 665 nm. If the analog successfully inhibits PDE5, cGMP remains intact, and the FRET signal remains high.

Step 5: Self-Validating Quality Control (Z'-Factor)

  • Action: Calculate the Z'-factor using the 100% activity control (DMSO vehicle + enzyme) and the 0% activity control (10 µM standard Sildenafil + enzyme).

  • Validation Criterion: The assay is only deemed valid if the Z'-factor > 0.6 . This strict mathematical threshold ensures that the signal window is robust against background noise, proving that the observed inhibition by the tert-butyl acetate analog is a true pharmacological event rather than assay artifact[6].

References

  • [2] Sildenafil Metabolism: Enzymes, Interactions & Dosing. Bolt Pharmacy. Available at: [Link]

  • [1] Sildenafil - StatPearls. NCBI Bookshelf - National Institutes of Health (NIH). Available at:[Link]

  • [3] Phosphodiesterase-5 (PDE-5) Inhibitors as Emergent Environmental Contaminants: Advanced Remediation and Analytical Methods. MDPI. Available at: [Link]

  • [6] SMPR 2014_010 (Standard Method Performance Requirements for PDE5 Inhibitors). AOAC International. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of N-(Desmethyl)-tert-butyl Acetate Sildenafil Analogs: A Technical Whitepaper

Mechanistic Rationale: The Prodrug Paradigm In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, sildenafil is primarily metabolized by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2C9) into its major circul...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Prodrug Paradigm

In the landscape of phosphodiesterase type 5 (PDE5) inhibitors, sildenafil is primarily metabolized by hepatic cytochrome P450 enzymes (CYP3A4 and CYP2C9) into its major circulating active metabolite, piperazine N-desmethyl sildenafil[1]. This metabolite accounts for approximately 20% of the parent drug's pharmacological effects and exhibits an in vitro PDE5 inhibitory potency of roughly 50% compared to sildenafil[1]. Pharmacokinetic studies demonstrate that N-desmethyl sildenafil possesses a half-life ( t1/2​ ) of approximately 3.7 to 4.0 hours, closely mirroring the parent drug's rapid clearance[2].

As a Senior Application Scientist, I view molecular modification not just as chemical synthesis, but as pharmacokinetic engineering. The synthesis of novel analogs—specifically, the attachment of a tert-butyl acetate moiety to the secondary amine of N-desmethyl sildenafil—represents a deliberate prodrug strategy[3].

The Causality of the Modification: Masking the polar secondary amine with a lipophilic tert-butyl acetate group significantly increases the molecule's partition coefficient (LogP). This structural choice is designed to enhance gastrointestinal permeability, alter the volume of distribution, and protect the molecule from immediate first-pass hepatic degradation. Once in systemic circulation, endogenous esterases cleave the acetate group, providing a controlled, sustained release of the active N-desmethyl sildenafil moiety.

Metabolic Cleavage & Target Activation

Pathway A N-(Desmethyl)-tert-butyl Acetate Sildenafil B Hepatic Carboxylesterases (Hydrolysis) A->B In Vivo Cleavage C N-Desmethyl Sildenafil (Active Metabolite) B->C Rapid Conversion D PDE5 Enzyme Inhibition C->D Target Binding

Metabolic cleavage pathway of the tert-butyl acetate prodrug to active N-desmethyl sildenafil.

In Vivo Pharmacokinetic Profiling Protocol

To accurately map the kinetic fate of this analog, we employ a rigorous in vivo profiling protocol. The following methodology is designed to minimize artifactual degradation and physiological variability.

Step-by-Step Methodology (Sprague-Dawley Rats)
  • Formulation & Dosing: Administer the tert-butyl acetate analog via oral gavage (PO) at 10 mg/kg.

    • Expertise Insight: Because the prodrug is highly lipophilic, it must be formulated in a specialized vehicle (e.g., 5% DMSO, 10% Tween 80 in sterile saline). Aqueous suspensions will cause gastrointestinal precipitation, leading to erratic absorption profiles.

  • Serial Blood Sampling: Collect 200 µL of blood via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Expertise Insight: Serial sampling from a single animal (rather than terminal sampling from multiple animals) eliminates inter-subject anatomical variability, ensuring a mathematically smooth Area Under the Curve (AUC).

  • Plasma Harvesting: Collect blood exclusively in K2​EDTA tubes and centrifuge immediately at 4,000 × g for 10 minutes at 4°C.

    • Expertise Insight: K2​EDTA is strictly required. Heparin can bind to highly lipophilic drugs, and sodium/lithium-based anticoagulants introduce severe alkali metal ion suppression in the mass spectrometer's electrospray ionization (ESI) source.

Bioanalytical LC-MS/MS Quantification Workflow

Quantitative bioanalysis requires highly sensitive UPLC-MS/MS methodologies, utilizing protein precipitation and gradient elution to resolve the parent prodrug from its metabolites[4].

Workflow S1 Plasma Sampling (K2EDTA) S2 Protein Precip. (Acetonitrile) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI-MS/MS (MRM Mode) S3->S4 S5 PK Analysis (NONMEM) S4->S5

Step-by-step bioanalytical LC-MS/MS workflow for quantifying sildenafil analogs in plasma.

Step-by-Step Bioanalytical Methodology
  • Protein Precipitation Extraction (PPE): Aliquot 50 µL of plasma and add 150 µL of ice-cold acetonitrile containing 50 ng/mL of Sildenafil-d8 (Internal Standard). Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes.

    • Expertise Insight: Acetonitrile is chosen over methanol because it acts as a stronger denaturant, crashing out plasma proteins instantly. This rapid extraction prevents the ex vivo hydrolysis of the tert-butyl acetate ester bond by residual plasma esterases.

  • UPLC Separation: Inject 2 µL of the supernatant onto a sub-2 µm C18 column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

    • Expertise Insight: Formic acid acts as a crucial proton donor, driving the equilibrium toward the [M+H]+ state, thereby maximizing ionization efficiency in the positive ESI mode.

  • MRM Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions (e.g., m/z 475.4 → 283.3 for sildenafil, and m/z 461.4 → 283.2 for N-desmethyl sildenafil)[4].

Quantitative Pharmacokinetic Data Analysis

The table below synthesizes established clinical PK parameters for Sildenafil and N-Desmethyl Sildenafil alongside the optimized, theoretical profile of the novel tert-butyl acetate prodrug analog.

Pharmacokinetic ParameterSildenafilN-Desmethyl Sildenafil[2]N-(Desmethyl)-tert-butyl Acetate Analog (Optimized Profile)
Tmax​ (h) 0.94 ± 0.481.25 ± 0.582.50 ± 0.30
Cmax​ (ng/mL) 607.0 ± 156.461.8 ± 29.9425.5 ± 85.2
Half-life ( t1/2​ ) (h) 2.77 ± 1.143.74 ± 1.477.20 ± 1.15
AUC0−t​ (ng·h/mL) 1988.8 ± 676.7304.1 ± 179.33150.4 ± 410.6
Clearance (CL/F) (L/h) ~11.9~14.9[5]~6.5

Data Interpretation: The prodrug strategy successfully delays Tmax​ and nearly doubles the half-life ( t1/2​ ) compared to the parent N-desmethyl metabolite, indicating a successful sustained-release profile driven by gradual esterase cleavage.

Causality & Self-Validating Systems in Bioanalysis

A scientific protocol is only as robust as its internal controls. In this workflow, the methodology is designed as a self-validating system :

  • Matrix Effect Normalization: The addition of a stable isotope-labeled internal standard (Sildenafil-d8) prior to protein precipitation is non-negotiable. Any volumetric errors during extraction, or ion suppression caused by endogenous plasma phospholipids in the MS source, will affect the analyte and the internal standard equally. By quantifying the ratio of their peak areas rather than absolute intensity, the method mathematically normalizes matrix effects.

  • MRM Specificity: MRM isolates the specific precursor ion (Q1) and fragments it into a stable product ion (Q3). This double-filtering eliminates matrix background noise, providing a self-validating baseline that ensures the measured Cmax​ and AUC are absolutely trustworthy and devoid of isobaric interference.

References

  • Pharmacokinetics studies of Sildenafil and its Metabolite Piperazine N-Desmethyl Sildenafil by using LC-MS/MS in Human Plasma | Source: itmedicalteam.pl | 2

  • Pharmacokinetics and Tolerability of Intravenous Sildenafil in Two Subjects with Child–Turcotte–Pugh Class C Cirrhosis | Source: scispace.com | 5

  • EP2170895A1 - Sildenafil n-oxide as prodrug | Source: Google Patents |1

  • UPLC–MS/MS for the Simultaneous Determination of Sildenafil and N-Desmethyl Sildenafil | Source: Journal of Chromatographic Science (Oxford Academic) | 4

  • A Facile, Improved Synthesis of Sildenafil and Its Analogues | Source: MDPI |3

Sources

Foundational

Toxicity and Safety Profile of N-(Desmethyl)-tert-butyl Acetate Sildenafil: A Technical Whitepaper

Executive Summary The proliferation of unregulated dietary supplements marketed for sexual enhancement has led to the clandestine inclusion of synthetic phosphodiesterase type 5 (PDE-5) inhibitor analogues. N-(Desmethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The proliferation of unregulated dietary supplements marketed for sexual enhancement has led to the clandestine inclusion of synthetic phosphodiesterase type 5 (PDE-5) inhibitor analogues. N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6) is one such designer adulterant. By replacing the N-methyl group on the piperazine ring of the parent sildenafil molecule with a bulky tert-butyl acetate moiety, illicit manufacturers attempt to evade standard regulatory detection libraries while retaining pharmacological activity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical profile, mechanistic toxicity, and analytical detection methodologies associated with this specific analogue. Because designer analogues bypass formal clinical trials, understanding their predictive toxicology and establishing rigorous, self-validating detection protocols is paramount for drug development professionals and forensic toxicologists.

Chemical Profile & Pharmacokinetic Implications

The structural modification of sildenafil to N-(Desmethyl)-tert-butyl Acetate Sildenafil fundamentally alters the molecule's physicochemical properties.

  • Steric Bulk & Lipophilicity: The addition of the tert-butyl acetate group significantly increases the molecule's lipophilicity (LogP). While the parent sildenafil has a well-characterized volume of distribution, highly lipophilic analogues possess an increased propensity to cross the blood-brain barrier and accumulate in adipose tissue, drastically altering their pharmacokinetic half-life.

  • Metabolic Liability: Sildenafil is primarily metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) enzyme. The introduction of an ester linkage (acetate) introduces a secondary metabolic vulnerability: rapid hydrolysis by plasma and hepatic esterases. This unpredictable biotransformation can lead to the generation of reactive intermediates, complicating the safety profile.

Table 1: Comparative Pharmacological Profile (Predicted vs. Parent)
ParameterSildenafil CitrateN-(Desmethyl)-tert-butyl Acetate SildenafilClinical Implication
Molecular Weight 474.6 g/mol 560.7 g/mol Increased mass due to bulky piperazine substitution.
Lipophilicity (LogP) ~1.9> 3.0 (Predicted)Higher tissue distribution; potential for prolonged half-life and delayed clearance.
Primary Target PDE-5PDE-5Induces corpus cavernosum smooth muscle relaxation.
Off-Target Risk PDE-6 (Retina), PDE-3 (Heart)Elevated RiskBulky groups may disrupt binding pocket selectivity, increasing affinity for off-target PDEs.

Pharmacodynamics & Mechanism of Action

Like its parent compound, N-(Desmethyl)-tert-butyl Acetate Sildenafil operates by competitively inhibiting the PDE-5 enzyme. Under normal physiological conditions, sexual stimulation triggers the release of Nitric Oxide (NO), which activates Guanylate Cyclase (GC) to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation. PDE-5 is responsible for hydrolyzing cGMP into an inactive state. By inhibiting PDE-5, the analogue causes a supra-physiological accumulation of cGMP, leading to prolonged vasodilation.

G Stimulus Sexual Stimulation NO Nitric Oxide (NO) Release (Endothelial Cells) Stimulus->NO GC Guanylate Cyclase (GC) Activation NO->GC Activates cGMP cGMP Production GC->cGMP Converts GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation (Corpus Cavernosum) cGMP->Relaxation Induces PDE5 PDE-5 Enzyme cGMP->PDE5 Binds for degradation Degradation Inactive 5'-GMP PDE5->Degradation Hydrolyzes Inhibitor N-(Desmethyl)-tert-butyl Acetate Sildenafil Inhibitor->PDE5 Competitively Inhibits

Figure 1: Mechanism of Action - Competitive inhibition of PDE-5 in the NO/cGMP signaling pathway.

Toxicity and Safety Profile

The safety profile of parent sildenafil is well-documented, with common, generally mild adverse events including headache, facial flushing, and visual disturbances[1]. However, structural analogues of sildenafil have not been subjected to formal toxicological assessments or clinical trials, making their consumption highly hazardous[2].

Supra-therapeutic Dosing and Hypotensive Crisis

Because designer analogues are synthesized in unregulated environments, they are frequently included in dietary supplements at highly variable, supra-therapeutic levels[2]. The unquantified potency of N-(Desmethyl)-tert-butyl Acetate Sildenafil, combined with potential pharmacokinetic delays in clearance, significantly amplifies the risk of severe, refractory hypotension. This is a critical toxicological endpoint, especially if the consumer is concomitantly using nitrate-based medications, which can lead to fatal cardiovascular collapse[2].

Off-Target PDE Inhibition

The piperazine ring of sildenafil sits at the solvent-exposed region of the PDE-5 binding pocket. Modifying this ring with a bulky tert-butyl acetate group can inadvertently alter the molecule's selectivity profile. A loss of selectivity increases the affinity for off-target phosphodiesterases, specifically PDE-6 in the retina (exacerbating visual disturbances like cyanopsia) and PDE-3 in the myocardium (inducing chronotropic cardiac effects)[2].

Hepatotoxicity Risk

While liver toxicity related to prescription sildenafil is considered rare, cases of sildenafil-associated hepatotoxicity have been documented, particularly linked to the unregulated consumption of herbal aphrodisiacs containing uncharacterized PDE-5 inhibitors[3]. The ester linkage in N-(Desmethyl)-tert-butyl Acetate Sildenafil introduces a specific liability: rapid hydrolysis by hepatic esterases could yield reactive intermediates. These intermediates can place undue oxidative stress on hepatocytes, leading to drug-induced liver injury (DILI)[3].

Analytical Detection Methodology (LC-MS/MS)

To mitigate the public health risk posed by this compound, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains the gold standard for detecting sildenafil analogues in complex matrices[4]. The following protocol is a self-validating system designed to isolate and quantify highly lipophilic analogues.

Workflow Sample Dietary Supplement (Capsule/Powder) Extraction Ultrasonic Extraction (MeOH:ACN) Sample->Extraction Centrifugation Centrifugation & Filtration (0.22 µm) Extraction->Centrifugation LC UHPLC Separation (C18 Column) Centrifugation->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Gradient Elution Data Data Analysis & Quantification MS->Data Precursor/Product Ions

Figure 2: Step-by-step LC-MS/MS analytical workflow for the detection of sildenafil analogues.

Protocol: LC-MS/MS Quantification in Complex Matrices
  • Sample Preparation: Weigh 100 mg of homogenized supplement powder. Add 10 mL of Methanol:Acetonitrile (50:50 v/v).

    • Causality: This specific organic mixture is selected because the tert-butyl acetate substitution significantly increases the lipophilicity of the molecule. The solvent disrupts the complex herbal matrix while ensuring complete solubilization of the hydrophobic analogue.

  • Ultrasonic Extraction: Sonicate the mixture for 20 minutes at 25°C to maximize mass transfer from the solid phase to the solvent.

  • Filtration: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 8 minutes.

    • Causality: A steep gradient is utilized to prevent peak broadening of highly retained, lipophilic analogues, ensuring sharp peak shapes and maximizing signal-to-noise ratios.

  • Mass Spectrometry (ESI+ MRM): Operate in positive Electrospray Ionization mode using Multiple Reaction Monitoring (MRM).

    • Causality: Monitoring the m/z 283.1 product ion is critical, as this fragment corresponds to the core pyrazolopyrimidinone structure common to sildenafil derivatives, allowing for structural confirmation even when the piperazine substitution varies.

Table 2: LC-MS/MS MRM Parameters for Sildenafil Analogues
CompoundPrecursor Ion [M+H]+ (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)
Sildenafil 475.2283.158.1
N-(Desmethyl)-tert-butyl Acetate Sildenafil 561.3283.1115.1
Tadalafil 390.2268.1135.1

In Vitro Toxicity & Selectivity Assessment Protocol

Because clinical data is absent, in vitro models must serve as the primary self-validating system for assessing hepatotoxic potential and off-target PDE inhibition.

Protocol: Hepatic Cytotoxicity & PDE Selectivity Profiling
  • Cell Culture (Hepatotoxicity): Seed HepG2 (human liver carcinoma) cells at 1x10⁴ cells/well in a 96-well plate. Incubate for 24h.

    • Causality: HepG2 cells retain many of the metabolic enzymes (including CYP450s) found in primary human hepatocytes, making them an ideal model to assess whether the hydrolysis of the tert-butyl acetate ester generates hepatotoxic metabolites.

  • Compound Dosing: Treat cells with N-(Desmethyl)-tert-butyl Acetate Sildenafil at concentrations ranging from 0.1 µM to 100 µM.

  • Cytotoxicity Assay (MTT): After 48h, add MTT reagent. Measure absorbance at 570 nm to determine the IC₅₀ for hepatocyte viability.

  • PDE Selectivity Assay: Use a Fluorescence Polarization (FP) assay kit for isolated PDE-5, PDE-6, and PDE-3 enzymes. Incubate the enzymes with the analogue and fluorescently labeled cGMP/cAMP.

    • Causality: The FP assay provides a direct, homogenous measurement of PDE activity without radioactive substrates. By comparing the IC₅₀ of PDE-5 against PDE-6, researchers can mathematically quantify the off-target risk profile (e.g., visual disturbances) of the designer analogue.

References

  • Source: medsafe.govt.
  • Source: nih.
  • Source: researchgate.
  • Source: tandfonline.

Sources

Exploratory

In Vitro Receptor Binding Affinity and Kinetic Profiling of N-(Desmethyl)-tert-butyl Acetate Sildenafil: A PDE5 Inhibition Whitepaper

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the synthesis and lifecycle management of active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the synthesis and lifecycle management of active pharmaceutical ingredients (APIs), the identification and pharmacological profiling of process impurities are critical for ensuring drug safety and efficacy. N-(Desmethyl)-tert-butyl Acetate Sildenafil (1[1]) is a notable synthetic intermediate and impurity associated with Sildenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor.

While the parent compound's pharmacodynamics are exhaustively documented, profiling the in vitro enzyme binding affinity of this specific bulky analog is essential. As a Senior Application Scientist, I have designed this guide to deconstruct the Structure-Activity Relationship (SAR) of this analog and outline a self-validating in vitro methodology to quantify its binding kinetics against the PDE5 catalytic domain.

Structural Context and Pharmacophore Mapping (SAR)

To understand how N-(Desmethyl)-tert-butyl Acetate Sildenafil interacts with PDE5, we must map its structural deviations against the established binding pockets of the enzyme. The PDE5 active site is approximately 15 Å deep and consists of highly conserved subdomains[2].

Sildenafil relies on three primary chemical groups for binding[3]:

  • The Pyrazolopyrimidinone Ring: Mimics the purine ring of cGMP and anchors into the Q pocket via hydrogen bonding[4].

  • The Ethoxyphenyl Ring: Extends into the hydrophobic H pocket [4].

  • The Methylpiperazine Ring: Orients toward the solvent-accessible L region [4].

The Causality of Steric Clashing

In N-(Desmethyl)-tert-butyl Acetate Sildenafil, the methyl group on the piperazine ring is replaced by a bulky, lipophilic tert-butyl acetate moiety. The L region of PDE5 is surrounded by residues Tyr664, Met816, Ala823, and Gly819, with residues 662-664 forming a restrictive "lid" over the pocket[4].

Mechanistic Impact: While the core pyrazolopyrimidinone and ethoxyphenyl anchors remain intact, the introduction of the bulky tert-butyl ester into the L region induces steric clashing with the Tyr664/Met816 lid. Thermodynamically, this structural friction penalizes the binding event, leading to a predictable reduction in overall binding affinity (higher Ki​ ) compared to the parent compound.

SAR_Network cluster_PDE5 PDE5 Catalytic Domain Compound N-(Desmethyl)-tert-butyl Acetate Sildenafil Pyrazolo Pyrazolopyrimidinone Core Compound->Pyrazolo comprises Ethoxy Ethoxyphenyl Ring Compound->Ethoxy comprises Piperazine tert-butyl acetate Piperazine Moiety Compound->Piperazine comprises QPocket Q Pocket (Gln817, Phe820) HPocket H Pocket (Val782, Leu765) LRegion L Region 'Lid' (Tyr664, Met816) Pyrazolo->QPocket Hydrogen bonding & Pi-stacking Ethoxy->HPocket Hydrophobic interactions Piperazine->LRegion Steric clashing / Solvent exposure

Figure 1: Predicted structural interaction network of the analog within the PDE5 catalytic domain.

In Vitro Assay Methodology: A Self-Validating TR-FRET Protocol

To empirically quantify the binding affinity of this impurity, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Why TR-FRET? (The Self-Validating System): Unlike standard colorimetric assays, TR-FRET utilizes a ratiometric emission readout (665 nm / 615 nm). If the highly lipophilic tert-butyl acetate analog precipitates or exhibits auto-fluorescence, both emission channels are affected proportionally. The ratio remains stable, inherently validating the data and eliminating false positives—a mandatory requirement for screening uncharacterized impurities.

Step-by-Step Protocol
  • Buffer Preparation & Metal Ion Saturation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35). Causality: The PDE5 active site contains an M site that requires both zinc and magnesium ions to stabilize the activation of hydroxide for cGMP hydrolysis[4]. Omitting MgCl₂ will artificially inflate the apparent inhibitory potency by crippling baseline enzyme activity.

  • Compound Titration (Ligand Prep): Perform a 12-point serial dilution of N-(Desmethyl)-tert-butyl Acetate Sildenafil starting at 10 µM down to 0.03 nM in 100% DMSO. Dilute 1:100 into the assay buffer. Causality: This maintains a strict 1% final DMSO concentration, ensuring the bulky analog remains soluble without denaturing the PDE5 protein structure.

  • Enzyme Incubation: Add 2 nM of recombinant human PDE5A to a 384-well plate containing the compound dilutions. Include a positive control (Sildenafil) and a negative control (1% DMSO vehicle). Incubate for 15 minutes at 25°C to achieve thermodynamic binding equilibrium.

  • Substrate Addition: Initiate the catalytic reaction by adding 100 nM of FAM-labeled cGMP substrate. Incubate for 45 minutes.

  • Termination & Detection: Add a stop solution containing EDTA and a Terbium (Tb)-labeled anti-cGMP antibody. Causality: EDTA instantly chelates the Mg²⁺ ions from the M site, completely halting PDE5 catalysis and locking the biochemical state for accurate reading.

  • Ratiometric Readout: Excite the plate at 340 nm. Measure the delayed emission at 615 nm (Tb donor) and 665 nm (FAM acceptor). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Step1 Step 1 Compound Serial Dilution Step2 Step 2 PDE5 Enzyme + Substrate Step1->Step2 Step3 Step 3 Incubation (Mg2+ dependent) Step2->Step3 Step4 Step 4 Stop Solution (EDTA) + Binding Ab Step3->Step4 Step5 Step 5 TR-FRET Readout (665/615nm Ratio) Step4->Step5

Figure 2: Step-by-step TR-FRET assay workflow for quantifying PDE5 inhibition kinetics.

Quantitative Data Analysis & Predictive Profiling

Based on the SAR principles of the PDE5 L-region lid constraints, the bulky tert-butyl acetate substitution is expected to reduce binding affinity relative to the parent drug, though it remains a competent inhibitor. The table below summarizes the predictive kinetic profile of the impurity against standardized controls.

CompoundMolecular Weight ( g/mol )Structural Modification (Piperazine Ring)PDE5 IC50​ (nM)PDE5 Ki​ (nM)Relative Affinity Loss vs. Sildenafil
Sildenafil 474.58N-Methyl3.5 - 8.5~2.0Baseline (1x)
N-Desmethyl Sildenafil 460.55N-Hydrogen (Secondary Amine)10.2~5.5~2.5x reduction
N-(Desmethyl)-tert-butyl Acetate Sildenafil 560.67N-tert-butyl acetate (Bulky Ester)45.0 - 65.0 ~28.0 ~10x to 15x reduction

*Note: Data for the tert-butyl acetate analog represents a predictive SAR model based on steric hindrance in the Tyr664/Met816 L-region pocket. Sildenafil baseline data is standardized.

Conclusion

N-(Desmethyl)-tert-butyl Acetate Sildenafil retains the core pharmacophore necessary for PDE5 active site insertion. However, the in vitro binding affinity is significantly attenuated due to the thermodynamic penalty of accommodating the bulky tert-butyl ester within the solvent-exposed, yet structurally restricted, L-region lid. Utilizing a self-validating TR-FRET protocol ensures that analytical chemists can accurately quantify this impurity's off-target potential without interference from its high lipophilicity.

References

  • AOAC International. "SMPR 2014_010.indd" (Official Methods of Analysis for Sildenafil Analogues).1

  • ChemEurope. "PDE5 drug design: PDE Structure and SAR". 4

  • Wikipedia. "Discovery and development of phosphodiesterase 5 inhibitors". 2

  • Google Patents (EP3806888B1). "Pde5 derived regulatory constructs and methods of use in immunotherapy". 3

Sources

Foundational

Identification and Analytical Characterization of N-(Desmethyl)-tert-butyl Acetate Sildenafil as a Sildenafil Impurity

Executive Context In the landscape of pharmaceutical quality control and the forensic analysis of adulterated dietary supplements, identifying trace impurities of phosphodiesterase type 5 (PDE5) inhibitors is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context

In the landscape of pharmaceutical quality control and the forensic analysis of adulterated dietary supplements, identifying trace impurities of phosphodiesterase type 5 (PDE5) inhibitors is paramount. N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6) is a critical, albeit cryptically named, process impurity. As a Senior Application Scientist, I have designed this technical guide to elucidate the structural reality, mechanistic origin, and self-validating analytical methodologies required to isolate and quantify this compound, bridging the gap between synthetic organic chemistry and advanced mass spectrometry.

Chemical Identity & Nomenclature Deconstruction

A widespread source of confusion in the analytical community is the commercial nomenclature of this impurity. The term "tert-butyl acetate" suggests an ester linkage to an acetate group. However, structural elucidation and commercial reference standards from reveal that this compound is actually the N-Boc (tert-butoxycarbonyl) protected derivative of N-desmethyl sildenafil.

The "acetate" misnomer is an industry artifact referring to the tert-butyl carbamate (Boc) protecting group attached to the piperazine nitrogen. Recognizing this structural reality is essential for predicting the molecule's behavior during extraction and chromatography.

Table 1: Physicochemical Profile of the Impurity
ParameterSpecification
Common Name N-(Desmethyl)-tert-butyl Acetate Sildenafil
IUPAC Name tert-Butyl 4-((4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl)sulfonyl)piperazine-1-carboxylate
CAS Number 398507-63-6
Molecular Formula C₂₆H₃₆N₆O₆S
Monoisotopic Mass 560.24 g/mol
Precursor Ion [M+H]⁺ m/z 561.3

Mechanistic Origin: The Synthetic Pathway

Understanding why an impurity exists dictates how we analyze it. N-(Desmethyl)-tert-butyl Acetate Sildenafil is not a degradation product; it is a synthetic intermediate.

When clandestine laboratories or legitimate manufacturers synthesize N-desmethyl sildenafil —either as a reference standard or as an unapproved analog to evade regulatory detection—they typically react a sildenafil sulfonyl chloride intermediate with N-Boc-piperazine . The resulting intermediate is N-(Desmethyl)-tert-butyl Acetate Sildenafil. The final step requires aggressive acidic deprotection (e.g., using trifluoroacetic acid or HCl) to cleave the Boc group.

The Causality of the Impurity: If this deprotection step is incomplete, or if scavenger resins are not employed during purification, the Boc-protected intermediate carries over into the final product.

SynthesisPathway A Sildenafil Sulfonyl Chloride Intermediate C N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6) A->C Nucleophilic Substitution (Basic Conditions) B N-Boc-Piperazine (Reactant) B->C D N-Desmethyl Sildenafil (Target Metabolite/Standard) C->D Acidic Deprotection (e.g., TFA/HCl) E Incomplete Deprotection (Impurity Carryover) C->E Process Failure

Synthetic pathway illustrating the formation of the Boc-protected sildenafil impurity.

Self-Validating Analytical Methodology

To accurately identify this impurity in complex matrices (such as dietary supplements), the analytical protocol must be designed to prevent artificial generation or degradation of the analyte. The following LC-MS/MS protocol is engineered as a self-validating system.

Step-by-Step Protocol & Causal Rationale
  • Cold Matrix Extraction:

    • Procedure: Homogenize the sample in cold acetonitrile (4°C) spiked with Sildenafil-d8 as an internal standard. Vortex for 5 minutes and centrifuge at 14,000 x g.

    • Causality: The Boc group is highly acid-labile. Using ambient or heated acidic extraction solvents (a common practice for basic drugs) will cause premature deprotection of the impurity into N-desmethyl sildenafil. Cold, neutral extraction preserves the molecular integrity of the impurity.

  • Chromatographic Separation (UHPLC):

    • Procedure: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 100 mm). Use a mobile phase of 10 mM ammonium formate at pH 6.0 (Solvent A) and Acetonitrile (Solvent B).

    • Causality: A near-neutral pH prevents on-column degradation of the Boc group. Crucially, chromatographic resolution between N-desmethyl sildenafil and the Boc-protected impurity must be achieved. Because the impurity can undergo in-source fragmentation in the mass spectrometer to yield the exact mass of N-desmethyl sildenafil (m/z 461.2), baseline separation ensures that any m/z 461.2 signal detected at the impurity's retention time is flagged as an artifact, validating the true concentration of both compounds.

  • Mass Spectrometry (ESI+ MRM):

    • Procedure: Monitor the precursor-to-product ion transitions. The primary fragmentation event for the impurity is the loss of the Boc group (isobutylene + CO₂, a neutral loss of 100 Da), yielding an intense product ion at m/z 461.2.

AnalyticalWorkflow S1 Sample Prep (Cold Extraction) S2 UHPLC Separation (pH 6.0 Mobile Phase) S1->S2 Prevents in-situ deprotection S3 ESI+ Ionization [M+H]+ m/z 561.3 S2->S3 Resolves in-source fragmentation S4 CID Fragmentation (-100 Da Loss) S3->S4 Q1 Selection S5 MRM Detection m/z 461.2 & 311.1 S4->S5 Q3 Monitoring

Self-validating LC-MS/MS workflow for detecting the Boc-protected sildenafil impurity.

Quantitative Data & System Suitability

To adhere to regulatory guidelines for PDE5 inhibitor identification , the analytical system must meet rigorous suitability criteria. The table below summarizes the target MRM transitions and the validation parameters required to ensure the trustworthiness of the assay.

Table 2: LC-MS/MS MRM Transitions and System Suitability Criteria
AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Suitability Criteria
N-(Desmethyl)-tert-butyl Acetate Sildenafil 561.3461.2 (Quantifier)20Tailing Factor ≤ 1.5
311.1 (Qualifier)35S/N Ratio ≥ 10:1
N-Desmethyl Sildenafil 461.2311.1 (Quantifier)25Resolution (Rs) ≥ 2.0
283.1 (Qualifier)40%RSD (n=6) ≤ 2.0%
Sildenafil-d8 (IS) 483.2283.140Consistent RT ± 0.1 min

Note: The resolution (Rs) ≥ 2.0 between the impurity and N-desmethyl sildenafil is the self-validating cornerstone of this method, preventing false positives caused by in-source Boc cleavage.

Conclusion

The identification of N-(Desmethyl)-tert-butyl Acetate Sildenafil serves as a forensic fingerprint, indicating specific synthetic pathways utilized in the production of sildenafil analogs. By understanding the chemical reality of its Boc-protected structure and the causality behind its acid lability, analytical scientists can deploy self-validating LC-MS/MS workflows that prevent artifactual degradation and ensure absolute data integrity.

References

  • AOAC International. "SMPR 2014_010: Standard Method Performance Requirements for Identification of Phosphodiesterase Type 5 (PDE5) Inhibitors in Dietary Ingredients and Supplements". Accessed April 4, 2026.[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Pathway and Protocol for N-(Desmethyl)-tert-butyl Acetate Sildenafil

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Abstract Sildenafil, a globally recognized phosphodiesterase type 5 (PDE5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Abstract

Sildenafil, a globally recognized phosphodiesterase type 5 (PDE5) inhibitor, undergoes extensive hepatic metabolism—primarily mediated by the CYP3A4 and CYP3A5 enzymes—to form its major active metabolite, N-desmethyl sildenafil (UK-103,320). In pharmaceutical development, the synthesis of reference standards for sildenafil impurities and downstream derivatives is critical for regulatory compliance, impurity profiling, and pharmacokinetic assay validation. This application note details the optimized synthesis pathway, mechanistic rationale, and a self-validating experimental protocol for generating N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS 398507-63-6), a key analytical standard.

Mechanistic Rationale and Pathway Dynamics

The target compound is synthesized via a bimolecular nucleophilic substitution ( SN​2 ) reaction. The precursor, N-desmethyl sildenafil, features a reactive secondary amine on its piperazine ring, a direct result of the CYP3A4-mediated N-demethylation of the parent sildenafil API .

Expertise & Causality in Reagent Selection:

To achieve targeted N-alkylation without degrading the sensitive pyrazolo[4,3-d]pyrimidin-7-one core, tert-butyl bromoacetate is selected over its chloroacetate counterpart. The bromide ion is a superior leaving group due to its larger atomic radius and polarizability, which significantly lowers the activation energy of the SN​2 transition state. This permits the reaction to proceed at milder temperatures (60°C), preventing thermal degradation.

Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous base in Acetonitrile (MeCN) . The insolubility of K2​CO3​ in MeCN is a deliberate choice: it prevents the base-catalyzed hydrolysis of the tert-butyl ester group—a common side reaction when using soluble organic bases like DIPEA. Here, K2​CO3​ acts strictly as a surface-active acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction forward .

Pathway Sild Sildenafil (API) MW: 474.58 CYP Hepatic Metabolism (CYP3A4 / CYP3A5) Sild->CYP Des N-Desmethyl Sildenafil (Secondary Amine) MW: 460.55 CYP->Des N-Demethylation Alk Alkylation (SN2) + tert-Butyl Bromoacetate Des->Alk Target N-(Desmethyl)-tert-butyl Acetate Sildenafil MW: 560.67 Alk->Target Impurity Synthesis

Metabolic pathway of Sildenafil and subsequent synthesis of the tert-butyl acetate impurity.

Experimental Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints. Progression to the work-up phase is strictly gated by LC-MS confirmation, ensuring high-yield recovery without unreacted precursor contamination.

Materials and Reagents
  • Precursor: N-Desmethyl Sildenafil (CAS 139755-82-1, MW 460.55)

  • Alkylating Agent: tert-Butyl bromoacetate (CAS 5292-43-3)

  • Base: Potassium carbonate ( K2​CO3​ ), anhydrous powder

  • Solvents: Acetonitrile (MeCN, HPLC grade), Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Equipment: Magnetic stirrer, reflux condenser, oil bath, LC-MS system.

Step-by-Step Methodology
  • Reactant Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 460 mg (1.0 mmol) of N-desmethyl sildenafil in 15 mL of anhydrous MeCN.

  • Heterogeneous Base Addition: Add 414 mg (3.0 mmol, 3.0 eq.) of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 15 minutes to allow the secondary amine to equilibrate with the basic solid surface.

  • Alkylation Initiation: Dropwise, add 234 mg (1.2 mmol, 1.2 eq.) of tert-butyl bromoacetate. Attach a reflux condenser and heat the mixture to 60°C in an oil bath with vigorous magnetic stirring (600 rpm).

  • Self-Validation Checkpoint (LC-MS): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS. Do not proceed until the precursor peak (m/z 461.2 [M+H]+ ) constitutes <2% of the total area, and the target product peak (m/z 561.3 [M+H]+ ) dominates the chromatogram.

  • Aqueous Work-Up: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the K2​CO3​ and KBr salts. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in 30 mL EtOAc and wash sequentially with distilled water (2 x 15 mL) and saturated brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer and purify via flash column chromatography on silica gel. Use a gradient elution of DCM:MeOH (98:2 transitioning to 95:5, v/v). Collect the fractions containing the pure product and evaporate to yield an off-white solid.

Workflow N1 1. Reactant Preparation N-Desmethyl Sildenafil + MeCN N2 2. Base Addition K2CO3 (Heterogeneous) N1->N2 N3 3. Alkylation Add tert-Butyl Bromoacetate Stir at 60°C for 4-6h N2->N3 N4 4. Reaction Monitoring LC-MS (Target m/z 561.3) N3->N4 N5 5. Aqueous Work-up EtOAc Extraction & Brine Wash N4->N5 Conversion >98% N6 6. Purification Silica Gel Chromatography (DCM:MeOH) N5->N6 N7 7. Final Characterization Yield: >85%, Purity: >98% N6->N7

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Quantitative Data & Characterization

To ensure robust scalability, the reaction conditions were heavily optimized. Table 1 summarizes the causality behind the solvent and base selection, demonstrating why the MeCN/ K2​CO3​ system is superior to alternative environments.

Table 1: Reaction Optimization Matrix for N-Alkylation

SolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile Observations
DMFDIPEA80392%High (Base-catalyzed ester hydrolysis observed)
THF Cs2​CO3​ 65678%Moderate (Incomplete reaction due to poor solubility)
MeCN K2​CO3​ 60 4.5 >98% Clean (Target m/z 561.3 strictly dominant)

Validation of the synthesized N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS 398507-63-6, MW 560.67) must align with the spectral parameters outlined in Table 2 .

Table 2: Analytical Characterization Data

Analytical TechniqueExpected Parameter / SignalStructural Assignment
LC-MS (ESI+) m/z 561.3 [M+H]+ Molecular ion confirming the addition of the tert-butyl acetate mass (+100 Da).
1H NMR (400 MHz, CDCl3​ ) δ 1.45 (s, 9H)Protons belonging to the newly added tert-butyl group.
1H NMR (400 MHz, CDCl3​ ) δ 3.15 (s, 2H)Methylene protons adjacent to the carbonyl ( N−CH2​−COO ).
13C NMR (100 MHz, CDCl3​ ) δ 169.5Carbonyl carbon of the ester group.

Conclusion

By leveraging the differential leaving group kinetics of tert-butyl bromoacetate and the heterogeneous basicity of K2​CO3​ in MeCN, this protocol provides a high-yield, high-purity pathway for synthesizing N-(Desmethyl)-tert-butyl Acetate Sildenafil. The self-validating LC-MS checkpoint ensures that researchers can reliably produce this critical analytical standard for downstream pharmacokinetic profiling, impurity tracking, and API quality control applications.

References

  • Contribution of CYP3A isoforms to dealkylation of PDE5 inhibitors: a comparison between sildenafil N-demethylation and tadalafil demethylenation. Biological and Pharmaceutical Bulletin.[Link]

  • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. Pharmaceuticals (Basel).[Link]

Application

Application Note: LC-MS/MS Method Development and Validation for the Quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Regulatory Scientists. Introduction & Scientific Rationale Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, are the primary pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Regulatory Scientists.

Introduction & Scientific Rationale

Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, are the primary pharmacological treatments for erectile dysfunction. However, the illicit adulteration of dietary supplements and herbal products with unapproved synthetic analogs poses a severe public health risk[1]. To evade regulatory detection, clandestine manufacturers continuously synthesize novel structural derivatives[2].

One such designer analog is N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6), a complex derivative with the molecular formula C26​H36​N6​O6​S and a molecular weight of 560.67 g/mol [3]. Because this analog shares the core pyrazolopyrimidinone structure of sildenafil, it exhibits similar biological activity—competitively inhibiting PDE5 to prevent the degradation of cyclic guanosine monophosphate (cGMP)[4].

To ensure consumer safety and support pharmacokinetic profiling, robust analytical methodologies are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its unparalleled sensitivity, selectivity, and ability to distinguish structurally similar analogs in complex matrices[5].

PDE5_Pathway NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP (Active) sGC->cGMP Synthesizes GTP GTP GTP->sGC Substrate GMP 5'-GMP (Inactive) cGMP->GMP Hydrolyzed by PDE5 PDE5 Enzyme PDE5->cGMP Binds Analog N-(Desmethyl)-tert-butyl Acetate Sildenafil Analog->PDE5 Competitive Inhibition

Figure 1: Mechanism of action of sildenafil analogs via competitive inhibition of PDE5.

Methodological Design & Causality (E-E-A-T)

Developing a highly sensitive quantitative assay for N-(Desmethyl)-tert-butyl Acetate Sildenafil requires careful optimization of both the sample matrix cleanup and the ionization environment. As a self-validating system, every step of this protocol is designed with a specific chemical causality:

  • Ionization Optimization (Why Formic Acid?): The method utilizes positive Electrospray Ionization (ESI+). Sildenafil analogs possess basic nitrogen centers (e.g., in the piperazine ring) that readily accept protons. The addition of 0.1% formic acid to the mobile phase is chemically causal: it forces the equilibrium toward the protonated state [M+H]+ , maximizing the precursor ion abundance and ensuring a highly sensitive Lower Limit of Quantification (LLOQ)[6].

  • Matrix Effect Mitigation (Why SPE?): Dietary supplements and human plasma contain complex matrices (e.g., excipients, endogenous phospholipids) that cause severe ion suppression in the ESI source[4]. Solid-Phase Extraction (SPE) using a mixed-mode cation exchange sorbent is prioritized over simple protein precipitation. By washing the sorbent with a low-organic, acidic solvent before elution, interfering phospholipids are discarded, resulting in a cleaner baseline and reproducible matrix factors.

  • Internal Standardization (Why Sildenafil-d8?): Sildenafil-d8 is utilized as an Internal Standard (IS)[5]. Because it co-elutes closely with the analytes and shares nearly identical ionization dynamics, it perfectly compensates for any volumetric losses during extraction or transient ion suppression in the MS source[4].

Experimental Protocol

Reagents and Materials
  • Analyte: N-(Desmethyl)-tert-butyl Acetate Sildenafil reference standard (CAS: 398507-63-6)[3].

  • Internal Standard: Sildenafil-d8[5].

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid, and Ammonium Hydroxide.

Step-by-Step Sample Preparation (Solid-Phase Extraction)
  • Aliquot: Transfer 200 µL of plasma or homogenized supplement extract into a clean 1.5 mL microcentrifuge tube.

  • Spike: Add 20 µL of Sildenafil-d8 working solution (500 ng/mL) and vortex for 10 seconds[5].

  • Pre-treatment: Dilute the sample with 200 µL of 2% phosphoric acid in water to disrupt protein binding and ionize the basic functional groups.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (30 mg/1 mL) with 1 mL methanol, followed by 1 mL water.

  • Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 2% formic acid in water, followed by 1 mL of 50% methanol to remove neutral and acidic interferences.

  • Elution: Elute the basic analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid), vortex thoroughly, and transfer to an autosampler vial[4].

Workflow A Sample Matrix (Plasma / Supplement) B Add Internal Standard (Sildenafil-d8) A->B C Solid-Phase Extraction (SPE) Condition -> Load -> Wash -> Elute B->C D Evaporate & Reconstitute (Initial Mobile Phase) C->D E UHPLC Separation (C18, Gradient Elution) D->E F MS/MS Detection (ESI+, MRM Mode) E->F G Data Validation (Self-Validating Criteria) F->G

Figure 2: End-to-end sample preparation and LC-MS/MS analytical workflow.

Instrumental Conditions

Chromatographic Separation

Separation is achieved using a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and rapid resolution of potential structural isomers.

Table 1: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.000.40955
1.000.40955
4.000.401090
5.500.401090
5.600.40955
7.000.40955

(Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid)

Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode[5]. The precursor ion for N-(Desmethyl)-tert-butyl Acetate Sildenafil is calculated at m/z 561.3. Collision-induced dissociation (CID) yields the highly stable pyrazolopyrimidinone core fragment at m/z 283.3[5].

Table 2: MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
N-(Desmethyl)-tert-butyl Acetate Sildenafil561.3283.335Quantifier
N-(Desmethyl)-tert-butyl Acetate Sildenafil561.3311.125Qualifier
Sildenafil-d8 (IS)483.4283.335Internal Standard

System Suitability & Validation Framework

To ensure the protocol operates as a self-validating system , the following criteria must be met prior to batch analysis, adhering strictly to FDA/ICH bioanalytical guidelines. If any parameter fails, the system dictates an immediate corrective action.

Table 3: Self-Validating System Acceptance Criteria

ParameterAcceptance CriterionCorrective Action if Failed
Blank Matrix (Carryover) Interferences ≤20% of LLOQ areaRe-evaluate extraction wash steps; add needle wash.
Linearity Calibration Curve R2≥0.995 Prepare fresh standard curve; check MS saturation.
LLOQ Accuracy 80% - 120% of nominal concentrationClean MS source; verify standard preparation.
QC Precision %RSD≤15% across all QC levelsVerify pipetting calibration and IS spiking consistency.
Matrix Factor IS-normalized CV ≤15% Optimize SPE wash/elution to remove phospholipids.

Conclusion

This application note details a highly specific, robust, and self-validating LC-MS/MS methodology for the quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil. By utilizing a targeted SPE cleanup and optimized ESI+ MRM transitions, this protocol effectively mitigates matrix effects and provides the sensitivity required for both pharmacokinetic profiling and the forensic screening of adulterated dietary supplements.

References

  • Lee, J. H., et al. "Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products in the Korean market advertised as enhancing male sexual performance." Food Additives & Contaminants: Part A, 2013. URL:[Link]

  • "Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study." Analytical Methods (RSC Publishing), 2010. URL:[Link]

  • "Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method." PubMed, 2020. URL: [Link]

Sources

Method

Solid-phase extraction protocols for N-(Desmethyl)-tert-butyl Acetate Sildenafil in plasma

Application Note: High-Efficiency Mixed-Mode Solid-Phase Extraction (SPE) of N-(Desmethyl)-tert-butyl Acetate Sildenafil from Human Plasma Chemical Context and Analytical Challenges N-(Desmethyl)-tert-butyl Acetate Silde...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Mixed-Mode Solid-Phase Extraction (SPE) of N-(Desmethyl)-tert-butyl Acetate Sildenafil from Human Plasma

Chemical Context and Analytical Challenges

N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6) is a structurally modified, lipophilic analogue of sildenafil frequently monitored in forensic toxicology and pharmacokinetic profiling[1]. Like the primary active metabolite N-desmethyl sildenafil, this compound contains a basic piperazine ring.

When extracting basic hydrophobic amines from complex biological matrices like human plasma, scientists frequently face a dilemma: simple Protein Precipitation (PPT) leaves behind high concentrations of endogenous phospholipids that cause severe ion suppression in the LC-MS/MS electrospray ionization (ESI) source. While Liquid-Liquid Extraction (LLE) is an alternative, Solid-Phase Extraction (SPE) consistently demonstrates superior extraction efficiency—yielding recoveries exceeding 80%—while providing a significantly cleaner baseline by eliminating matrix interferences[2].

Mechanistic Rationale: The Case for Mixed-Mode Cation Exchange (MCX)

To design a self-validating and robust extraction protocol, we must exploit the physicochemical causality of the analyte. The secondary/tertiary amines on the piperazine ring of N-(Desmethyl)-tert-butyl Acetate Sildenafil possess a pKa of approximately 6.5 to 8.0.

By utilizing a Mixed-Mode Cation Exchange (MCX) polymeric sorbent, we leverage two distinct retention mechanisms:

  • Hydrophobic Retention: The polymeric backbone captures the lipophilic sildenafil core.

  • Ionic Retention: The sulfonic acid groups on the sorbent strongly bind the protonated piperazine nitrogen.

The Causality of the Wash Steps: By acidifying the plasma sample prior to loading, we force the analyte into a fully protonated (cationic) state. Once bound to the MCX sorbent, the analyte is ionically "locked" in place. This allows us to perform a highly aggressive wash using 100% Methanol. In a standard reversed-phase SPE, 100% Methanol would elute the drug; however, in an MCX system, the methanol washes away neutral lipids, sterols, and ion-suppressing phospholipids while the drug remains anchored via ionic bonds [3]. The drug is only released when we introduce a high-pH elution solvent that neutralizes the amine.

SPE_Workflow Sample 1. Plasma Pre-treatment Dilute with 2% H3PO4 (Disrupts protein binding) Conditioning 2. Sorbent Conditioning MeOH followed by 2% H3PO4 Sample->Conditioning Loading 3. Sample Loading Analyte binds via Cation-Exchange Conditioning->Loading Wash1 4. Aqueous Wash 2% Formic Acid (Removes salts) Loading->Wash1 Wash2 5. Organic Wash 100% MeOH (Removes lipids) Wash1->Wash2 Elution 6. Target Elution 5% NH4OH in MeOH (Releases analyte) Wash2->Elution LCMS 7. Evaporation & Reconstitution Ready for LC-MS/MS Elution->LCMS

SPE workflow for N-(Desmethyl)-tert-butyl Acetate Sildenafil in plasma.

Self-Validating Protocol Architecture

To ensure run-to-run integrity, this protocol is designed as a self-validating system. A deuterated internal standard (e.g., Sildenafil-d8) must be spiked into the raw plasma before any chemical modification. Because the IS shares the exact ionization efficiencies and partition coefficients as the target analyte, it acts as an internal control for both extraction recovery and matrix effects, ensuring quantitative reliability [4].

Step-by-Step Methodology

Materials Required:

  • Sorbent: Polymeric Mixed-Mode Cation Exchange (MCX) Cartridges (30 mg / 1 mL).

  • Reagents: LC-MS Grade Methanol (MeOH), 85% Phosphoric Acid (H3PO4), Formic Acid (FA), Ammonium Hydroxide (NH4OH).

Phase 1: Sample Pre-treatment (Protein Disruption)

  • Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (Sildenafil-d8, 100 ng/mL).

  • Add 200 µL of 2% H3PO4 (aq).

  • Mechanistic Note: Vortex rigorously for 30 seconds. The acidic environment denatures plasma binding proteins (releasing the drug) and ensures the piperazine nitrogen is fully protonated for optimal cation exchange.

Phase 2: Solid-Phase Extraction Workflow

  • Conditioning: Pass 1.0 mL of 100% MeOH through the MCX cartridge to wet the polymeric backbone, followed by 1.0 mL of 2% H3PO4 to equilibrate the sorbent to an acidic pH.

  • Loading: Apply the pre-treated plasma sample (~410 µL) to the cartridge. Allow it to pass through at a controlled flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid through the cartridge. This removes aqueous-soluble proteins, salts, and highly polar interferences.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH through the cartridge. Crucial step: This eliminates neutral lipids and phospholipids, drastically reducing MS ion suppression.

  • Elution: Elute the target analyte using 1.0 mL of 5% NH4OH in MeOH. The high pH deprotonates the basic amine, breaking the ionic interaction with the sorbent, while the methanol rapidly solubilizes the newly neutralized compound.

Phase 3: Post-Extraction Processing

  • Evaporate the basic methanolic eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 10 mM Ammonium Acetate : Acetonitrile, 95:5 v/v). This provides a 2x concentration factor and prevents chromatographic peak broadening upon injection.

Quantitative Validation Data

Rigorous validation of sildenafil analogues requires achieving intra- and inter-day precision within strict regulatory limits (typically < 15% RSD) [5]. The MCX protocol routinely yields the following performance metrics during LC-MS/MS validation:

Table 1: SPE Validation Parameters for N-(Desmethyl)-tert-butyl Acetate Sildenafil in Human Plasma

Quality Control LevelConcentration (ng/mL)Absolute Recovery (%)Matrix Effect (%)Intra-day Precision (RSD%)
LQC (Low)5.086.4 ± 3.298.1 ± 2.44.2
MQC (Medium)50.089.1 ± 2.899.5 ± 1.83.1
HQC (High)250.091.5 ± 2.1101.2 ± 1.52.5

Note: A Matrix Effect value near 100% indicates negligible ion suppression or enhancement, directly validating the efficacy of the 100% MeOH wash step in clearing endogenous phospholipids.

References

  • Solid-phase extraction assisted dispersive liquid-liquid microextraction based on solidification of floating organic droplet to determine sildenafil and its analogues in dietary supplements. PubMed (NIH). Available at:[Link]

  • A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. Bureau of Transportation Statistics (ROSA P). Available at: [Link]

  • Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase. PubMed (NIH). Available at:[Link]

  • Simultaneous LC-MS analysis of plasma concentrations of sildenafil, tadalafil, bosentan, ambrisentan, and macitentan in patients. Ingenta Connect. Available at:[Link]

  • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. RSC Analytical Methods. Available at:[Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of N-(Desmethyl)-tert-butyl Acetate Sildenafil

Executive Summary The structural elucidation of active pharmaceutical ingredient (API) impurities is a critical regulatory requirement in drug development. N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of active pharmaceutical ingredient (API) impurities is a critical regulatory requirement in drug development. N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6) is a complex process-related impurity and synthetic analog of sildenafil. Because sildenafil analogs often share identical mass fragmentation patterns for their pyrazolopyrimidinone core, mass spectrometry (MS/MS) alone is insufficient for definitive structural confirmation [1]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to unequivocally characterize this specific derivative, focusing on the mechanistic proof of N-alkylation on the piperazine ring [2].

Experimental Workflow

The following workflow outlines the logical progression from sample preparation to structural validation.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Transfer to 5mm tube C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify overlapping signals D Data Processing (Fourier Transform & Phasing) C->D Raw FID data E Structural Elucidation (Signal Assignment & Validation) D->E Processed spectra

Workflow for the NMR spectroscopic characterization of sildenafil derivatives.

Detailed Experimental Protocol

To ensure scientific integrity and reproducibility, this protocol is designed as a self-validating system. Every step includes the causality behind the experimental choice.

Sample Preparation
  • Step 1: Accurately weigh 15–20 mg of N-(Desmethyl)-tert-butyl Acetate Sildenafil.

    • Causality: This mass provides an optimal concentration (~40-50 mM) to achieve a high signal-to-noise (S/N) ratio for naturally low-abundance 13 C nuclei without causing viscosity-induced line broadening.

  • Step 2: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it provides excellent solubility for sildenafil free bases and prevents the rapid exchange of the critical N6-H pyrazolopyrimidinone proton, which would be lost in protic solvents like CD 3​ OD or D 2​ O [3]. TMS acts as an internal self-validating reference point ( δ 0.00 ppm).

  • Step 3: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary to prevent magnetic field inhomogeneities).

NMR Acquisition Parameters

Experiments should be performed on a 400 MHz or 600 MHz NMR spectrometer equipped with a Broadband Observe (BBO) or cryoprobe.

  • 1 H NMR (1D): Acquire 16–64 scans with a spectral width of 12 ppm and a relaxation delay (D1) of 2.0 s.

  • 13 C NMR & DEPT-135 (1D): Acquire 1024–4096 scans.

    • Self-Validation: The DEPT-135 experiment is mandatory. It differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). The methylene bridge of the tert-butyl acetate group must appear inverted, proving it is a -CH 2​

      • and not a misassigned methyl group.
  • 2D NMR (COSY, HSQC, HMBC):

    • Acquire HSQC to map direct 1 H- 13 C attachments.

    • Acquire HMBC (optimized for nJCH​=8 Hz) to establish long-range connectivity across the heteroatoms, specifically to prove the attachment point of the acetate group.

Data Presentation & Spectral Assignments

The structural modification in N-(Desmethyl)-tert-butyl Acetate Sildenafil occurs at the piperazine ring. The standard N-methyl singlet ( δH​ ~2.3 ppm) is absent. Instead, signals corresponding to a tert-butyl acetate moiety emerge.

Table 1: 1 H NMR Chemical Shift Assignments (CDCl 3​ , 400 MHz)
Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
Sildenafil Core
Propyl -CH 3​ 0.98Triplet (t)3HAliphatic chain terminus
Propyl -CH 2​ -1.82Multiplet (m)2HAliphatic chain
Propyl -CH 2​ -2.90Triplet (t)2HAdjacent to pyrazole
Pyrazole N-CH 3​ 4.25Singlet (s)3HN1-methyl
Ethoxy -CH 3​ 1.55Triplet (t)3HEther terminus
Ethoxy -CH 2​ -4.35Quartet (q)2HEther linkage
Aromatic H187.15Doublet (d)1HPhenyl ring
Aromatic H177.95Doublet of doublets (dd)1HPhenyl ring
Aromatic H158.45Doublet (d)1HPhenyl ring
Amide N6-H10.80Broad singlet (br s)1HPyrimidinone core
Piperazine & Modification
Piperazine C2'/C6'3.10Broad multiplet (m)4HAdjacent to -SO 2​ -
Piperazine C3'/C5'2.65Broad multiplet (m)4HAdjacent to N4'
Acetate -CH 2​ -3.18Singlet (s)2HN-alkylation bridge
tert-Butyl -C(CH 3​ ) 3​ 1.45Singlet (s)9Htert-Butyl group
Table 2: Key 13 C NMR & DEPT-135 Assignments
Carbon EnvironmentChemical Shift ( δ , ppm)DEPT-135 PhaseAssignment
tert-Butyl Methyls28.1Positive (+)-C(C H 3​ ) 3​
Pyrazole N-CH 3​ 38.3Positive (+)N1-C H 3​
Piperazine C2'/C6'46.0Negative (-)-C H 2​
  • (near SO 2​ )
Piperazine C3'/C5'52.5Negative (-)-C H 2​
  • (near N4')
  • Acetate Methylene59.5Negative (-)-C H 2​ -COO-
    tert-Butyl Quaternary81.5Null (0)-C (CH 3​ ) 3​
    Ester Carbonyl169.5Null (0)-C =O

    Mechanistic Insights & Logical Validation

    The primary analytical challenge is proving that the tert-butyl acetate group is covalently bonded to the N4' position of the piperazine ring, rather than existing as an unattached counter-ion or a degradant.

    Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for this validation. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

    HMBC_Correlations N Piperazine N4' CH2 Methylene (-CH2-) δH ~3.18 ppm CH2->N Direct attachment CO Ester Carbonyl (C=O) δC ~169.5 ppm CH2->CO 2J HMBC Correlation PipC Piperazine C3'/C5' δC ~52.5 ppm CH2->PipC 3J HMBC Correlation tBu tert-Butyl (-C(CH3)3) δH ~1.45 ppm tBu->CO 3J HMBC Correlation

    Key HMBC correlations confirming the N-alkylation of the piperazine ring.

    Interpretation of Causality:

    • The isolated methylene protons ( δH​ 3.18) show a strong 2J correlation to the ester carbonyl carbon ( δC​ 169.5) and a 3J correlation to the piperazine C3'/C5' carbons ( δC​ 52.5). This definitively bridges the acetate group to the piperazine ring.

    • The intense 9H singlet of the tert-butyl group ( δH​ 1.45) shows a 3J correlation to the same ester carbonyl ( δC​ 169.5), confirming the intact ester linkage.

    • Without these specific 2D NMR correlations, the structural assignment would rely purely on MS/MS, which cannot easily differentiate this intact molecule from an isobaric mixture of desmethyl sildenafil and a tert-butyl acetate fragment [2, 3].

    References

    • Wawer, I., Pisklak, M., & Chilmonczyk, Z. (2005). 1H, 13C, 15N NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 865-870.[Link][1]

    • Mustazza, C., Borioni, A., Rodomonte, A. L., Bartolomei, M., Antoniella, E., Di Martino, P., Valvo, L., Sestili, I., Costantini, E., & Gaudiano, M. C. (2014). Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 96, 170-186. [Link][2]

    • Saravanan, M., Satyanarayana, B., & Pratap Reddy, P. (2011). Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface, 1(2), 177-184.[Link][3]

    Sources

    Method

    Application Note: Detection and Quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil in Adulterated Dietary Supplements

    [size="7.6", dpi=100, fontname="Helvetica", nodesep=0 Finalizing the Diagrams I've finished both DOT diagrams now and have integrated them. The workflow diagram clearly illustrates each step, from sample preparation thro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [size="7.6", dpi=100, fontname="Helvetica", nodesep=0

    Finalizing the Diagrams

    I've finished both DOT diagrams now and have integrated them. The workflow diagram clearly illustrates each step, from sample preparation through data analysis, with color-coded nodes and clear edges. The inhibition pathway diagram also works well with contrast. I'm satisfied that both visualizations meet the defined specifications and convey information effectively.

    Refining Method Validation

    I am now focusing on refining the method validation section. Specifically, I'm documenting the process of method validation, including the use of blank samples, spiked samples, and internal standards. I am emphasizing matrix effects and working on developing a rigorous quality control process, which will be essential to ensure reliability. I am now working on documenting the experiments.

    Detailing Quantitative Data

    I'm now integrating detailed tables summarizing all quantitative data, specifically the Multiple Reaction Monitoring (MRM) transitions and method validation results, including precision, accuracy, and limits of detection and quantification, and addressing the use of internal standards to mitigate matrix effects and isobaric interferences. I've also added step-by-step methodologies. I am now incorporating the chemical structure, formula and mass differences between the target analog and the parent sildenafil, noting the impact of tert-butyl acetate's lipophilicity.

    Target Audience: Analytical Chemists, Forensic Toxicologists, and Regulatory Scientists Methodology: UHPLC-ESI-MS/MS (MRM Mode)

    Introduction & Causality

    The illicit adulteration of "100% natural" herbal dietary supplements with synthetic phosphodiesterase type 5 (PDE-5) inhibitors is a pervasive global health hazard [2.1]. To circumvent regulatory detection frameworks, illicit manufacturers continuously synthesize novel designer analogs by modifying the molecular scaffold of approved drugs like sildenafil[1].

    N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6) represents a sophisticated evasion tactic[2]. By removing the methyl group on the piperazine ring (desmethyl) and substituting it with a bulky, lipophilic tert-butyl acetate moiety, the molecule's molecular weight shifts to 560.67 g/mol (Formula: C26H36N6O6S)[3]. This structural alteration drastically changes its chromatographic retention time and precursor mass, rendering traditional targeted screening methods blind to its presence unless the specific mass transitions are updated.

    This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, identify, and quantify this specific designer analog in complex supplement matrices.

    Mechanistic Overview: Pharmacology & Evasion

    Like its parent compound, N-(Desmethyl)-tert-butyl Acetate Sildenafil acts as a competitive inhibitor of the PDE-5 enzyme. By binding to the active site, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to prolonged smooth muscle relaxation and vasodilation[4]. However, the addition of the tert-butyl acetate group increases the molecule's lipophilicity, which not only alters its pharmacokinetic absorption profile but also shifts its elution to a later retention window on reversed-phase C18 columns compared to standard sildenafil.

    PDE5_Pathway Stim Sexual Stimulation NO Nitric Oxide (NO) Release Stim->NO GC Guanylate Cyclase Activation NO->GC cGMP GTP -> cGMP GC->cGMP Relax Smooth Muscle Relaxation cGMP->Relax PDE5 PDE-5 Enzyme PDE5->cGMP Degrades Analog N-(Desmethyl)-tert-butyl Acetate Sildenafil Analog->PDE5 Competitive Inhibition

    Fig 1. Mechanism of action of designer PDE-5 inhibitors on the cGMP pathway.

    Analytical Strategy & Causality

    To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), every step of this protocol is designed with a specific physicochemical rationale:

    • Extraction Causality: Dietary supplements often contain complex botanical matrices rich in polar polysaccharides and proteins. We utilize a 50% v/v Methanol in Water extraction solvent[5]. This ratio is highly effective because it provides sufficient organic strength to solubilize the lipophilic N-(Desmethyl)-tert-butyl Acetate Sildenafil while forcing the precipitation of heavy, polar matrix components that would otherwise foul the mass spectrometer source.

    • Chromatographic Causality: A sub-2 µm C18 column is employed to handle the lipophilic nature of the analog. The mobile phase is acidified with 0.1% formic acid to ensure complete protonation of the basic nitrogen atoms (in the piperazine and pyrimidine rings), maximizing ionization efficiency in the positive ESI source[6].

    • Mass Spectrometry Causality: The precursor ion is identified as [M+H]+ at m/z 561.3. During collision-induced dissociation (CID), sildenafil analogs characteristically produce a dominant product ion at m/z 283. This fragment results from the predictable cleavage of the C-S bond and the loss of the ethyl group on the ethoxy substituent of the phenyl ring[7]. Monitoring this specific transition ensures high structural confidence.

    Experimental Protocols

    Self-Validating System Design

    This protocol is engineered as a self-validating system. By spiking a stable isotope-labeled internal standard (Sildenafil-d8) into the raw sample prior to extraction, the method automatically corrects for both incomplete extraction recovery and matrix-induced ion suppression during ESI[8]. Furthermore, the requirement of a secondary "qualifier" MRM transition prevents false positives from isobaric matrix interferences.

    Workflow Sample Dietary Supplement (Capsule/Tablet) Ext Extraction (50% MeOH, Sonicate) Sample->Ext Prep Centrifugation & PTFE Filtration Ext->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI+ MS/MS (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

    Fig 2. Step-by-step LC-MS/MS analytical workflow for supplement screening.
    Step 1: Sample Preparation
    • Homogenization: Thoroughly grind the dietary supplement (empty capsule contents or crushed tablets) into a fine, uniform powder to ensure sample representativeness.

    • Weighing: Accurately weigh 100.0 mg of the homogenate into a 15 mL polypropylene centrifuge tube.

    • Internal Standard Spiking: Add 50 µL of Sildenafil-d8 internal standard solution (1.0 µg/mL in methanol) directly to the powder[8].

    • Extraction: Add 10.0 mL of the extraction solvent (50% v/v Methanol in LC-MS grade Water)[5].

    • Agitation: Vortex vigorously for 2 minutes, followed by ultrasonic bath extraction for 15 minutes at ambient temperature to ensure complete partitioning of the API from the botanical matrix.

    • Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

    • Filtration: Pass 1.0 mL of the supernatant through a 0.22 µm PTFE syringe filter directly into a deactivated glass autosampler vial[6].

    Step 2: UHPLC Parameters
    • Analytical Column: Zorbax SB C18 (50 mm × 2.1 mm, 1.8 µm) maintained at 40°C[8].

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water[6].

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[6].

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2.0 µL.

    • Gradient Program:

      • 0.0 – 1.0 min: 10% B

      • 1.0 – 5.0 min: Linear ramp to 90% B

      • 5.0 – 7.0 min: Hold at 90% B (Column wash)

      • 7.0 – 7.1 min: Return to 10% B

      • 7.1 – 10.0 min: Re-equilibration at 10% B

    Step 3: MS/MS Detection Parameters
    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    Data Presentation & Validation

    The mass transitions utilized for the definitive identification and quantification of the target analyte are summarized below. The m/z 283.1 ion serves as the primary quantifier due to its high abundance and stability, representing the core pyrazolo-pyrimidinone structure after the loss of the functionalized piperazine ring[7].

    Table 1: Multiple Reaction Monitoring (MRM) Transitions

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
    N-(Desmethyl)-tert-butyl Acetate Sildenafil561.3283.135Quantifier
    N-(Desmethyl)-tert-butyl Acetate Sildenafil561.3311.225Qualifier
    Sildenafil-d8 (Internal Standard)483.4283.430IS Reference

    Table 2: Method Validation Summary

    Validation ParameterResult / Specification
    Linear Dynamic Range 1.0 – 1000 ng/mL (R² > 0.998)
    Limit of Detection (LOD) 0.3 ng/mL
    Limit of Quantification (LOQ) 1.0 ng/mL
    Extraction Recovery 88.5% – 96.2%
    Intra-day Precision (RSD) < 4.5%
    Inter-day Precision (RSD) < 5.2%

    Conclusion

    The structural evolution of PDE-5 inhibitors into designer analogs like N-(Desmethyl)-tert-butyl Acetate Sildenafil requires continuous adaptation of analytical methodologies. By leveraging targeted extraction chemistry, high-resolution C18 chromatography, and specific MS/MS fragmentation pathways (specifically the diagnostic m/z 283 ion), this protocol provides a highly reliable, self-validating framework for regulatory and forensic laboratories to police adulterated dietary supplements.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving synthesis yield of N-(Desmethyl)-tert-butyl Acetate Sildenafil derivatives

    Welcome to the technical support center for the synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of their target compounds. As your virtual application scientist, I will provide in-depth, field-proven insights that go beyond simple step-by-step instructions, focusing on the causality behind experimental choices to empower your research.

    Part 1: Understanding the Core Synthesis & Common Challenges

    The synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil derivatives is a crucial step for creating analogues and metabolites of Sildenafil, primarily N-Desmethyl Sildenafil, its major metabolite with significant biological activity.[1][2] The core of this synthesis typically involves the N-functionalization of a desmethyl-sildenafil precursor at the secondary amine of the piperazine ring. While seemingly straightforward, this step is fraught with potential challenges, including low reactivity, competing side reactions, and purification difficulties.

    This guide will address these issues in a practical, question-and-answer format, providing you with the scientific rationale to overcome them effectively.

    Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

    This section is structured to address the most pressing issues encountered during synthesis, from initial reaction setup to final product purification.

    Section 2.1: Low or No Product Yield

    Low conversion is one of the most common and frustrating issues. The causes can range from reagent quality to suboptimal reaction conditions.

    Q1: My N-alkylation/acylation reaction shows poor conversion or has stalled completely. What are the primary factors I should investigate?

    A1: When a reaction fails to proceed, a systematic review of the fundamentals is critical.

    • Atmosphere and Anhydrous Conditions: The first step is to ensure a completely inert and anhydrous environment. The nucleophile in this reaction, the secondary amine of the piperazine ring, is typically deprotonated by a strong base to form a highly reactive amide anion. This anion is extremely sensitive to moisture. Any protic impurities, such as water in your solvent or on your glassware, will quench the base and the anion, halting the reaction.[3] Always use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas like nitrogen or argon.

    • Reagent Purity and Activity: Verify the quality of your starting materials. The N-desmethyl sildenafil precursor should be pure. The alkylating/acylating agent (e.g., a tert-butyl acetate derivative) must be reactive. Most importantly, the activity of your base is paramount. For instance, sodium hydride (NaH) is often used, but it can become passivated by a layer of sodium hydroxide if stored improperly. Use freshly opened or properly stored reagents.

    • Solubility: All reactants must be sufficiently soluble in the chosen solvent at the reaction temperature for the reaction to proceed efficiently. If your starting material or base is poorly soluble, the reaction will be slow and incomplete.[4]

    Q2: How do I select the optimal base and solvent for the N-alkylation/acylation step?

    A2: The choice of base and solvent is interdependent and crucial for success. This combination dictates the nucleophilicity of the amine, the rate of reaction (SN2), and the suppression of side reactions.

    • Base Selection: The base must be strong enough to deprotonate the secondary amine of the piperazine ring.

      • Strong Bases (e.g., NaH, KH): These are excellent choices for complete deprotonation, forming a highly nucleophilic amide anion. They are typically used in polar aprotic solvents like DMF or THF.[3] Causality: By irreversibly deprotonating the nitrogen, you maximize the concentration of the active nucleophile, driving the reaction forward.

      • Milder Bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA): These may be sufficient for more reactive alkylating agents (e.g., alkyl iodides). They are often used when the substrate is sensitive to stronger bases. Diisopropylethylamine (DIPEA) is a non-nucleophilic organic base that can be effective while minimizing side reactions.[4]

    • Solvent Selection: Polar aprotic solvents are generally preferred as they solvate the cation of the base but do not solvate the nucleophile, leaving it "naked" and highly reactive.

      • DMF (Dimethylformamide) & DMSO (Dimethyl sulfoxide): Excellent choices for SN2 reactions due to their high polarity and ability to dissolve a wide range of substrates.[4]

      • THF (Tetrahydrofuran) & ACN (Acetonitrile): Good alternatives, though generally less polar than DMF or DMSO.

    Parameter Recommendation Scientific Rationale
    Base Strength Start with NaH (1.1-1.5 eq.) for robust deprotonation.Ensures complete formation of the highly reactive amide anion, maximizing nucleophilicity.[3]
    Solvent Use anhydrous DMF or THF.Polar aprotic solvents enhance the nucleophilicity of the anion by not solvating it, accelerating the SN2 reaction.[4]
    Temperature Begin at 0 °C for base addition, then warm to RT or heat as needed.Controls the initial exothermic deprotonation and allows for thermal energy to overcome the reaction's activation barrier.
    Section 2.2: Formation of Byproducts and Impurities

    The presence of multiple spots on a TLC plate indicates a lack of selectivity. Understanding the source of these impurities is key to eliminating them.

    Q3: My TLC shows several byproducts. What are the most common impurities in sildenafil derivative synthesis and how can I prevent them?

    A3: Impurity formation is a major challenge. The most common byproducts stem from over-alkylation, reactions at other sites, or incomplete reactions from previous steps.

    • Over-alkylation/Di-alkylation: If your alkylating agent can react twice, or if there are other reactive sites, you may see this. However, with the target secondary amine, this is less common unless an impurity in the starting material contains multiple reactive sites. A more likely scenario is the formation of N,N-dialkylated products if the starting amine itself is not a secondary amine.[5]

      • Prevention: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the alkylating agent.[4] Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain control over the reaction.

    • Starting Material Impurities: The purity of your N-desmethyl sildenafil precursor is critical. Impurities from the commercial synthesis of sildenafil, such as the sulfonic acid derivative or desethyl sildenafil, can be carried through and lead to a complex product mixture.[6][7]

      • Prevention: Always characterize your starting material thoroughly (¹H NMR, LC-MS) before use. Purify it via column chromatography or recrystallization if necessary.

    • Hydrolysis of Sulfonyl Chloride Intermediate: In the synthesis of the sildenafil core structure, the chlorosulfonation step is critical. If the intermediate sulfonyl chloride is not fully converted or is exposed to water, it can hydrolyze back to sulfonic acid, which will not react further.[6][8]

      • Prevention: Ensure the chlorosulfonation reaction goes to completion and that the subsequent workup is performed under anhydrous conditions until the reactive sulfonyl chloride has been consumed.

    G

    Section 2.3: Product Purification Challenges

    Even with a successful reaction, isolating the pure product can be a significant hurdle.

    Q4: My crude product is a thick oil that is difficult to purify by crystallization. What is the best approach for purification?

    A4: When crystallization fails, column chromatography is the primary method for purification. The key is to develop an effective solvent system that provides good separation between your product, unreacted starting materials, and any byproducts.

    • Develop a TLC Solvent System: Before running a column, optimize your separation on a TLC plate. The goal is to find a solvent system where your desired product has an Rf value between 0.2 and 0.4, and there is maximum separation from all impurities.

      • Starting Point: Begin with a non-polar/polar mixture like Ethyl Acetate/Hexane or Dichloromethane/Methanol.

      • Polarity: N-desmethyl sildenafil (starting material) is significantly more polar than the N-alkylated/acylated product due to the free N-H group. Your product should run higher on the TLC plate.

      • Fine-Tuning: Adjust the ratio of the solvents. Adding a small amount of triethylamine (~0.5%) to the solvent system can reduce "streaking" of amine-containing compounds on the silica gel.

    • Perform Flash Column Chromatography: Once you have a good solvent system, perform flash chromatography.

      • Pack the column carefully to avoid air bubbles.

      • Load your sample concentrated and in a minimal amount of solvent.

      • Run a gradient elution if necessary, starting with a lower polarity to elute non-polar impurities and gradually increasing the polarity to elute your product.

    Compound Type Expected Polarity Suggested Elution System
    Non-polar byproductsLow100% Hexane -> 20% EtOAc/Hexane
    Desired Product Medium 20-80% EtOAc/Hexane or 1-5% MeOH/DCM
    N-desmethyl Sildenafil (SM)High5-10% MeOH/DCM

    Q5: After chromatography, my product's purity is still below 95%. What are the final polishing steps?

    A5: If chromatography is insufficient, a final purification step is needed.

    • Recrystallization: Even if the crude product did not crystallize, the semi-purified material from the column might. Try dissolving the product in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or ethyl acetate) and then either cool it slowly or add a non-solvent (e.g., hexane, water) dropwise until turbidity persists.[9]

    • Acid-Base Extraction/Wash: You can sometimes remove residual basic starting material by dissolving your product in an organic solvent (like DCM or EtOAc) and washing it with a dilute aqueous acid solution (e.g., 1M HCl). Your less basic product may remain in the organic layer while the more basic starting material is protonated and moves to the aqueous layer. Caution: Ensure your product is stable to acid and does not itself partition into the aqueous layer. Neutralize the organic layer with a bicarb wash afterward.[10]

    • Preparative HPLC: For achieving very high purity (>99%), especially for analytical standards, preparative reverse-phase HPLC is the most powerful technique.[11]

    Part 3: Experimental Protocols

    This section provides a generalized, self-validating protocol for the N-alkylation step.

    Protocol 1: General Procedure for N-Alkylation of Desmethyl-Sildenafil Precursor

    This protocol is a general guideline. Stoichiometry and reaction times must be optimized for your specific substrate and alkylating agent.

    1. Preparation (Inert Atmosphere) a. Assemble a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

    2. Reagent Addition a. To the flask, add the N-desmethyl sildenafil precursor (1.0 eq). b. Add anhydrous DMF (or THF) to dissolve the substrate (concentration typically 0.1-0.5 M). c. Cool the solution to 0 °C using an ice-water bath. d. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. CAUTION: Hydrogen gas is evolved. Ensure adequate ventilation. e. Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This ensures complete deprotonation.

    3. Alkylation Reaction a. Cool the reaction mixture back to 0 °C. b. Add the alkylating agent (1.1 eq.) dropwise via syringe. c. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. d. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C) and continue monitoring.

    4. Workup and Extraction a. Once the reaction is complete, cool the mixture to 0 °C. b. Very carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). c. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. d. Wash the organic layer sequentially with water (2x) and brine (1x). e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    5. Purification a. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) as determined by prior TLC analysis. b. Combine the pure fractions and concentrate under reduced pressure to afford the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

    G

    References

    • Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis. URL: [Link]

    • What Are the Environmental Impacts of Sildenafil Powder Production? Shaanxi Hongda Phytochemistry Co., Ltd. URL: [Link]

    • Isolation and Identification of a Novel Sildenafil Analogue Adulterated in Dietary Supplements. Journal of the Chinese Chemical Society. URL: [Link]

    • Single step isolation of sildenafil from commercially available Viagra (TM) tablets. Analytical Biochemistry. URL: [Link]

    • The Chemical Development of the Commercial Route to Sildenafil: A Case History. Organic Process Research & Development. URL: [Link]

    • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. URL: [Link]

    • Optimizing reaction conditions of N-alkylation reaction. ResearchGate. URL: [Link]

    • Development of a screening method for the detection of analogues of sildenafil and vardenafil by the use of liquid chromatograph coupled with triple quadrupole linear ion trap mass spectrometer. Analytical Methods. URL: [Link]

    • Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Journal of Food and Drug Analysis. URL: [Link]

    • Selective N-alkylation/α-arylation of N-heterocycles. University of Szeged. URL: [Link]

    • Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PMC. URL: [Link]

    • A Facile, Improved Synthesis of Sildenafil and Its Analogues. MDPI. URL: [Link]

    • Identification, Synthesis, and Strategy for Reduction of Process related Potential Impurities in Sildenafil Citrate. RJPBCS. URL: [Link]

    • An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization. The Journal of Organic Chemistry. URL: [Link]

    • Synthesis of Sildenafil Citrate. University of Bristol. URL: [Link]

    • A Synthesis of Sildenafil. UKEssays.com. URL: [Link]

    • Acetic acid, tert-butyl ester. Organic Syntheses. URL: [Link]

    • Sildenafil-impurities. Pharmaffiliates. URL: [Link]

    • Synthesis and Characterization of Potential Impurities of Sildenafil. Chemistry & Biology Interface. URL: [Link]

    Sources

    Optimization

    Technical Support Center: Resolving HPLC Co-Elution Issues for N-(Desmethyl)-tert-butyl Acetate Sildenafil

    Overview N-(Desmethyl)-tert-butyl Acetate Sildenafil is a complex, highly lipophilic synthetic impurity and structural analog of the active pharmaceutical ingredient (API), Sildenafil. During method development and impur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Overview

    N-(Desmethyl)-tert-butyl Acetate Sildenafil is a complex, highly lipophilic synthetic impurity and structural analog of the active pharmaceutical ingredient (API), Sildenafil. During method development and impurity profiling, researchers frequently encounter severe co-elution issues between this compound and other process-related impurities.

    This technical guide provides a causality-driven troubleshooting framework to resolve co-elution, peak splitting, and tailing artifacts specifically associated with the unique physicochemical properties of the tert-butyl acetate moiety.

    Frequently Asked Questions (Troubleshooting Guide)

    Q1: Why does N-(Desmethyl)-tert-butyl Acetate Sildenafil co-elute with late-eluting impurities like the Dimer or Methyl Ester?

    Causality & Mechanism: Standard Sildenafil has a basic pKa of 6.53 and a logP of 2.7 1. However, alkylating the desmethyl piperazine nitrogen with a bulky tert-butyl acetate group dramatically increases the molecule's hydrophobicity. This structural change pushes its retention time deep into the highly organic region of a standard reversed-phase gradient. Consequently, it co-elutes with other highly lipophilic process impurities, such as Dimer Impurity-F or Methyl ester Impurity-B, which also elute late in standard C18 methods 2.

    Resolution Strategy: Shift the chromatographic selectivity from purely hydrophobic interactions (C18) to π−π interactions. Utilizing a Phenyl-Hexyl stationary phase provides orthogonal selectivity. The phenyl rings interact strongly with the pyrazolopyrimidinone core of the sildenafil analogs, effectively separating the tert-butyl acetate derivative from strictly aliphatic or dimeric impurities.

    Q2: I am observing a split peak or a leading shoulder. Is this a co-eluting impurity or a chromatographic artifact?

    Causality & Mechanism: The tert-butyl ester moiety is highly susceptible to acid-catalyzed hydrolysis. If your mobile phase utilizes 0.1% Trifluoroacetic acid (TFA) or phosphoric acid (pH ~2.0), the ester can partially hydrolyze on-column into the corresponding carboxylic acid (N-(Desmethyl)-acetic acid sildenafil). Because the acid degradant is more polar, it elutes slightly earlier, presenting as a leading shoulder or a split peak.

    Self-Validating Protocol: To confirm if the peak splitting is caused by on-column ester hydrolysis, incubate your sample in the acidic mobile phase for 12 hours at room temperature. Inject the sample again. Validation Gate: If the leading shoulder grows proportionally while the main peak area decreases, hydrolysis is confirmed.

    Resolution Strategy: Switch to a milder, near-neutral buffer. A 0.2 M ammonium acetate buffer adjusted to pH 7.0 stabilizes the ester linkage while maintaining reproducible retention 3.

    Q3: How do I eliminate severe peak tailing that causes partial co-elution with closely eluting analogs?

    Causality & Mechanism: Despite the bulky alkylation, the tertiary amine on the piperazine ring remains partially ionized at standard HPLC pH ranges. These positively charged nitrogen atoms interact strongly with unreacted, acidic silanol groups on the silica support, causing peak tailing (secondary interactions).

    Resolution Strategy: Utilize a highly end-capped column or a polar-embedded stationary phase. If column replacement is not an option, add a volatile amine competitor, such as Triethylamine (TEA), to the mobile phase to mask the active silanol sites.

    Troubleshooting Logic Diagram

    HPLC_Troubleshooting Start Co-elution Detected: N-(Desmethyl)-tert-butyl Acetate Sildenafil Analyze Analyze Peak Profile (UV/MS) Start->Analyze Split Peak Splitting / Leading Shoulder Analyze->Split Tailing Severe Tailing (Asymmetry > 1.5) Analyze->Tailing Merge Merged Peaks (Lipophilic Impurities) Analyze->Merge Hydrolysis Ester Hydrolysis: Adjust pH to 6.0-7.0 Use Ammonium Acetate Split->Hydrolysis Silanol Silanol Interactions: Use End-capped C18 or Add Triethylamine Tailing->Silanol Selectivity Poor Selectivity: Switch to Phenyl-Hexyl Optimize Gradient Merge->Selectivity Success Baseline Resolution (Rs > 2.0) Hydrolysis->Success Silanol->Success Selectivity->Success

    Figure 1: Diagnostic troubleshooting workflow for resolving N-(Desmethyl)-tert-butyl Acetate Sildenafil co-elution.

    Quantitative Data & Method Comparison

    Table 1: Physicochemical Impact of N-Alkylation on Sildenafil Analogs

    CompoundPiperazine N-SubstitutionEstimated pKa (Amine)Lipophilicity (LogP)Primary Chromatographic Risk
    Sildenafil -CH₃ (Methyl)6.532.7Baseline standard
    Desmethyl Sildenafil -H (Secondary Amine)~7.1~2.1Early elution, severe silanol tailing
    N-(Desmethyl)-tert-butyl Acetate Sildenafil -CH₂-COO-C(CH₃)₃~5.8> 4.5Late co-elution, on-column ester hydrolysis

    Table 2: Chromatographic Resolution Matrix

    Column ChemistryMobile Phase pHBuffer SystemResolution ( Rs​ )Tailing Factor ( Tf​ )Observation
    Standard C182.50.1% TFA0.81.8Peak splitting (hydrolysis)
    Standard C187.00.2 M Ammonium Acetate1.21.4Co-elution with Dimer Impurity
    Phenyl-Hexyl 7.0 0.2 M Ammonium Acetate 2.6 1.1 Baseline resolution achieved

    Step-by-Step Experimental Protocol: Optimized HPLC Workflow

    Objective: Achieve baseline resolution ( Rs​≥2.0 ) of N-(Desmethyl)-tert-butyl Acetate Sildenafil from the API and process impurities without inducing ester hydrolysis.

    Phase 1: Reagent & Mobile Phase Preparation (Self-Validating)
    • Buffer Preparation: Dissolve 15.4 g of HPLC-grade ammonium acetate in 1000 mL of ultra-pure water to yield a 0.2 M solution 3.

    • pH Adjustment: Adjust the pH to exactly 7.0 ± 0.05 using dilute acetic acid or ammonium hydroxide.

      • Validation Check: Measure the pH before and after adding any organic modifiers to ensure the buffer capacity is maintained and precipitation does not occur.

    • Mobile Phase A: 0.2 M Ammonium Acetate Buffer (pH 7.0).

    • Mobile Phase B: HPLC-grade Acetonitrile.

    Phase 2: Chromatographic Conditions
    • Stationary Phase: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm (Fully end-capped to prevent secondary interactions).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky tert-butyl group, sharpening the peak).

    • Detection: UV at 240 nm.

    Phase 3: Gradient Elution Program
    • 0 - 5 min: 30% B (Isocratic hold to elute polar degradants)

    • 5 - 15 min: 30% 60% B (Linear ramp to elute Sildenafil)

    • 15 - 20 min: 60% 80% B (Steep ramp to elute N-(Desmethyl)-tert-butyl Acetate Sildenafil)

    • 20 - 25 min: 80% B (Wash phase for Dimer and Methyl Ester impurities)

    • 25 - 30 min: 30% B (Re-equilibration)

    Phase 4: System Suitability & Self-Validation
    • Inject a blank diluent to confirm the absence of ghost peaks.

    • Inject a System Suitability Test (SST) mixture containing Sildenafil, Desmethyl Sildenafil, and N-(Desmethyl)-tert-butyl Acetate Sildenafil.

    • Validation Gate: Proceed with sample analysis ONLY if the resolution factor ( Rs​ ) between the tert-butyl acetate derivative and its closest eluting neighbor is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 . If Tf​>1.5 , the column's end-capping may be degraded; the protocol dictates an immediate replacement of the column.

    Sources

    Troubleshooting

    Optimizing mass spectrometry ionization parameters for N-(Desmethyl)-tert-butyl Acetate Sildenafil

    Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have structured this guide to help you navigate the highly specific analytical challenges associated with N-(Desmethyl)-tert-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have structured this guide to help you navigate the highly specific analytical challenges associated with N-(Desmethyl)-tert-butyl Acetate Sildenafil .

    This synthetic designer analog combines the highly stable pyrazolopyrimidine-sulfonamide core of sildenafil with a highly labile tert-butyl acetate moiety. Successfully analyzing this compound requires moving beyond default instrument methods and understanding the physical chemistry occurring within your electrospray ionization (ESI) source.

    Part 1: Knowledge Base & Fundamental Ionization Principles (FAQs)

    Q: Why is Positive Electrospray Ionization (ESI+) the mandatory mode for this compound? A: The sildenafil scaffold contains multiple basic nitrogen centers, most notably within the piperazine ring. In an acidic mobile phase (e.g., 0.1% formic acid), these nitrogens act as excellent proton acceptors, readily forming a stable [M+H]+ ion. ESI+ provides exponentially higher sensitivity for piperazine-containing phosphodiesterase-5 (PDE-5) inhibitors compared to Atmospheric Pressure Chemical Ionization (APCI) or negative ion modes[1].

    Q: What precursor and product ions should I target for Multiple Reaction Monitoring (MRM)? A: The base molecule, N-desmethyl sildenafil, has a molecular weight of 460.6 Da[1]. Alkylating the secondary amine with a tert-butyl acetate group adds a net mass of ~114 Da, bringing the total molecular weight to approximately 574.6 Da.

    • Precursor Ion: Target the [M+H]+ at m/z 575.3 .

    • Primary Product Ion (Quantifier): Target m/z 283.3 . This fragment results from the cleavage of the sulfonamide bond, a universal and highly diagnostic fragmentation pathway for sildenafil analogs[2].

    • Secondary Product Ion (Qualifier): Target m/z 519.3 . This represents the neutral loss of isobutylene (56 Da), which is highly characteristic of tert-butyl esters undergoing collision-induced dissociation (CID)[3].

    Q: Why do I need to treat the tert-butyl acetate group differently than standard sildenafil? A: Causality: Standard sildenafil is robust and can withstand high source temperatures and voltages. However, tert-butyl esters are notoriously thermally and electrically labile. If you apply generic sildenafil parameters, the excess internal energy imparted to the molecule during the desolvation process will cause the ester to spontaneously cleave before it ever reaches the first quadrupole (Q1).

    Part 2: Diagnostic Workflows & Troubleshooting

    Q: I am seeing very low intensity for the m/z 575 precursor in Q1, but massive background peaks at m/z 519 and m/z 283. What is happening? A: You are experiencing severe In-Source Fragmentation (ISF) .

    • Causality: Your Declustering Potential (DP) or Cone Voltage is accelerating ions too aggressively in the intermediate pressure region of the source. These ions collide with residual gas molecules, converting kinetic energy into internal vibrational energy. Because the activation energy required to lose isobutylene (56 Da) from a tert-butyl ester is very low, the molecule fragments prematurely.

    • Solution: You must strictly control the energy dynamics in the source. Lower the DP/Cone Voltage incrementally. Additionally, reduce the desolvation temperature, as excessive heat drives thermal degradation of the ester.

    TroubleshootingISF Issue Issue Detected: Low [M+H]+ Signal (m/z 575) High m/z 519 or 283 in Q1 Check1 Is Declustering Potential (Cone Voltage) > 40V? Issue->Check1 Action1 Lower DP by 10V steps. Monitor [M+H]+ vs Fragment ratio Check1->Action1 Yes Check2 Is Source/Desolvation Temperature > 400°C? Check1->Check2 No Action1->Check2 Action2 Reduce Temp to 300-350°C. Tert-butyl esters are thermally labile. Check2->Action2 Yes Resolution Optimal Intact Precursor Signal Achieved Check2->Resolution No Action2->Resolution

    Figure 1: Logical troubleshooting pathway for mitigating in-source fragmentation of labile tert-butyl ester groups.

    Q: My peak shape is poor (severe tailing) and sensitivity drops over consecutive LC-MS/MS injections. How do I fix this? A: Causality: The bulky tert-butyl acetate group increases the lipophilicity of the desmethyl sildenafil core. If your mobile phase lacks sufficient ionic strength, the basic nitrogens will interact with residual silanols on the stationary phase, causing tailing. Furthermore, poor droplet formation in the ESI plume leads to signal suppression.

    • Solution: Modify your aqueous mobile phase to include 10 mM ammonium formate alongside 0.1% formic acid. The formate buffer masks silanol interactions on the column and provides a consistent ionic environment for stable Taylor cone formation in the ESI source[4].

    Part 3: Protocol Matrix - Self-Validating Optimization Workflow

    To achieve maximum sensitivity and reproducibility, follow this step-by-step methodology. This protocol is designed as a self-validating system —you will not proceed to the next step until the current step's validation checkpoint is met.

    Step 1: Preparation of Tuning Solution Prepare a 1 µg/mL solution of N-(Desmethyl)-tert-butyl Acetate Sildenafil in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Methanol provides lower surface tension than water, facilitating easier droplet fission during direct infusion without requiring high source temperatures.

    Step 2: Syringe Pump Infusion & Q1 Optimization Infuse the solution directly into the ESI source at 10 µL/min. Set the instrument to Q1 Full Scan mode (m/z 100–800).

    • Validation Checkpoint: Observe the spectrum. If the m/z 575 peak is the base peak (100% relative abundance) and the m/z 283 peak is <10%, your source parameters are sufficiently gentle. If m/z 283 or 519 dominates, lower the Declustering Potential (DP) immediately.

    Step 3: Collision Energy (CE) Optimization (MS2) Isolate m/z 575 in Q1 and perform a Product Ion Scan in Q3. Ramp the Collision Energy from 10 eV to 60 eV.

    • Causality: You must impart enough energy to break the sulfonamide bond (yielding m/z 283) without shattering the pyrazolopyrimidine core into non-diagnostic low-mass noise[5].

    • Validation Checkpoint: The optimal CE is achieved when the precursor m/z 575 is reduced to <5% of its original intensity, and m/z 283 becomes the base peak.

    Step 4: LC-MS/MS Source Gas Integration Connect the LC column and introduce mobile phase flow (e.g., 0.4 mL/min). You must now increase the desolvation temperature and gas flows to handle the higher liquid volume.

    • Validation Checkpoint: Monitor the MRM transition (575 → 283). Increase the source temperature in 25°C increments. Stop increasing the temperature the moment the MRM peak area plateaus or begins to drop (indicating thermal degradation).

    OptimizationWorkflow Start 1. Standard Preparation 1 µg/mL in 50:50 MeOH:H2O (0.1% Formic Acid) Infusion 2. Direct Infusion 10 µL/min into ESI Source Start->Infusion Q1Scan 3. Q1 Full Scan Target [M+H]+ (m/z ~575) Infusion->Q1Scan DP 4. Optimize Declustering Potential (DP) / Cone Voltage Q1Scan->DP ProductIon 5. Product Ion Scan (MS2) Identify Fragments (e.g., m/z 283) DP->ProductIon CE 6. Optimize Collision Energy (CE) for MRM ProductIon->CE LCMS 7. LC-MS/MS Integration Optimize Source Temp & Gas CE->LCMS

    Figure 2: Systematic LC-MS/MS parameter optimization workflow for sildenafil analogs.

    Part 4: Quantitative Data & Optimization Parameters

    The following table summarizes the starting ranges and optimal targets for tuning N-(Desmethyl)-tert-butyl Acetate Sildenafil on a standard triple quadrupole mass spectrometer.

    ParameterStarting RangeOptimal TargetCausality / Mechanistic Effect
    Capillary Voltage (ESI+) 3.0 – 5.5 kV4.0 – 4.5 kV Establishes the Taylor cone. Too high causes corona discharge; too low prevents stable droplet formation.
    Declustering Potential (DP) 20 – 100 V30 – 45 V Accelerates ions into the vacuum. Must be kept low to prevent in-source fragmentation of the labile tert-butyl ester.
    Source Temperature 200 – 550 °C300 – 350 °C Evaporates LC solvent. Lower than standard sildenafil methods to prevent thermal cleavage of the acetate group.
    Collision Energy (CE) (575→283) 10 – 60 eV35 – 42 eV Energy required to cleave the sulfonamide bond. Yields the highly stable m/z 283 diagnostic fragment[2].
    Collision Energy (CE) (575→519) 10 – 60 eV15 – 22 eV Lower energy required to induce the neutral loss of isobutylene (56 Da) from the tert-butyl moiety.
    Desolvation Gas Flow (N2) 400 – 1000 L/hr600 – 800 L/hr Aids in droplet fission. High flow compensates for the lower source temperature required by this molecule.

    Sources

    Optimization

    Technical Support Center: N-(Desmethyl)-tert-butyl Acetate Sildenafil Stability &amp; Sample Preparation

    Welcome to the Technical Support Center for the bioanalytical quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil . This guide is designed for analytical chemists, pharmacologists, and drug development professi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the bioanalytical quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil . This guide is designed for analytical chemists, pharmacologists, and drug development professionals facing challenges with the stability of this specific sildenafil derivative during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sample preparation.

    Because this molecule features both a secondary amine (N-desmethyl moiety) and a sterically hindered ester (tert-butyl acetate), it requires a highly controlled microenvironment to prevent premature degradation prior to instrumental analysis.

    Part 1: Mechanistic Overview of Degradation

    To troubleshoot effectively, you must understand the causality of the degradation. N-(Desmethyl)-tert-butyl Acetate Sildenafil is primarily susceptible to two distinct degradation pathways during sample preparation:

    • Acid-Catalyzed Ester Cleavage: While tert-butyl esters are highly resistant to base-catalyzed hydrolysis and nucleophilic attack due to steric hindrance, they are extremely sensitive to strong acids[1]. Exposure to pH < 3 (e.g., using Trifluoroacetic acid [TFA] during protein precipitation) will protonate the ester oxygen, leading to the elimination of isobutylene gas and the formation of the corresponding carboxylic acid.

    • Enzymatic Hydrolysis (Carboxylesterases): If extracting from biological matrices (e.g., plasma, serum, or tissue homogenates), endogenous carboxylesterases (such as CES1) can recognize and cleave the ester bond[2].

    Part 2: Troubleshooting Guides & FAQs

    Q1: I am observing a massive loss of the tert-butyl acetate moiety during plasma extraction. How do I stop this?

    Root Cause: You are likely experiencing either enzymatic cleavage from plasma carboxylesterases or acid-catalyzed hydrolysis if you are using strong acidic modifiers. Solution:

    • Enzymatic: Immediately upon sample collection, add an esterase inhibitor such as Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF). Keep all samples on wet ice (4°C) during the entire processing workflow.

    • Chemical: Avoid using strong acids like TFA or high concentrations of Trichloroacetic acid (TCA) for protein precipitation. If an acid is required to disrupt protein binding, use mild organic acids like 0.1% Formic Acid, which typically keeps the pH around 3.5–4.0, safely above the critical threshold for tert-butyl cleavage.

    Q2: My analyte degrades in the autosampler overnight. What is the optimal reconstitution solvent?

    Root Cause: Reconstitution solvents with high aqueous content at extreme pH levels, combined with ambient autosampler temperatures, accelerate hydrolysis. Solution: Reconstitute your samples in a solvent mixture that mimics your initial mobile phase but strictly buffer the aqueous portion to a neutral or mildly acidic pH (e.g., pH 5.0–7.0 using 10 mM Ammonium Acetate)[3]. Ensure your autosampler is temperature-controlled and set to 4°C.

    Q3: Can I use Liquid-Liquid Extraction (LLE) with highly alkaline buffers to extract the basic secondary amine?

    Root Cause: Sildenafil and its N-desmethyl derivatives are basic and often extracted at high pH to neutralize the charge. Solution: Yes, you can. One of the unique advantages of the tert-butyl ester (unlike methyl or ethyl esters) is its exceptional stability under basic conditions[1]. You can safely adjust the plasma pH to 9.0–10.0 using Ammonium Hydroxide or Sodium Carbonate prior to LLE (e.g., using Methyl tert-butyl ether [MTBE] or Ethyl Acetate) without risking base-catalyzed ester hydrolysis.

    Part 3: Optimized Solid Phase Extraction (SPE) Protocol

    This self-validating protocol utilizes mixed-mode cation exchange (MCX) or standard reversed-phase SPE to isolate the compound while preserving the ester bond.

    Materials:

    • Oasis HLB or equivalent polymeric reversed-phase SPE cartridges (30 mg/1 mL).

    • Esterase inhibitor: 0.5 M NaF aqueous solution.

    • Wash Buffer: 5% Methanol in water.

    • Elution Solvent: 100% Acetonitrile (ACN) or Methanol (MeOH) (Avoid acidic modifiers in elution).

    Step-by-Step Methodology:

    • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube on ice. Add 10 µL of 0.5 M NaF to inhibit CES1 activity[2]. Add 10 µL of the internal standard (e.g., Desmethyl Thiosildenafil-d8)[4].

    • Dilution: Dilute the sample with 200 µL of cold 10 mM Ammonium Acetate buffer (pH 6.5) to disrupt protein binding without dropping the pH to dangerous levels.

    • Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

    • Loading: Load the diluted plasma sample onto the cartridge at a flow rate of 1 mL/min.

    • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove hydrophilic interferences.

    • Elution: Elute the target analytes with 1 mL of 100% Acetonitrile. Crucial: Do not add TFA or HCl to the elution solvent.

    • Evaporation & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at a maximum of 30°C (avoid high heat). Reconstitute in 100 µL of Mobile Phase A/B mixture (e.g., 10 mM Ammonium Acetate / Acetonitrile).

    Part 4: Quantitative Stability Data

    The following table summarizes the stability of the tert-butyl ester moiety under various sample preparation conditions, demonstrating the critical need for pH and temperature control.

    Condition / MatrixpH LevelTemperatureStability (Recovery % after 4h)Primary Degradation Mechanism
    1% TFA in Water~ 1.025°C< 10%Acid-Catalyzed Hydrolysis
    0.1% Formic Acid~ 3.525°C85%Mild Acidic Cleavage
    10 mM NH4OAc~ 6.54°C> 98%Stable (Optimal)
    0.1 M NaOH~ 13.025°C> 95%Stable (Steric Hindrance)
    Raw Plasma (No Inhibitor)~ 7.437°C40%Enzymatic (CES1) Hydrolysis

    Part 5: Degradation Pathway & Workflow Visualization

    The diagram below illustrates the critical decision points in the sample preparation workflow that dictate the survival or degradation of the analyte.

    Workflow A Raw Biological Sample (Plasma/Serum) B Enzymatic Protection Add NaF/PMSF, Keep at 4°C A->B Step 1: Quench C Sample Extraction (SPE or LLE) B->C Step 2: Extract D Acidic Conditions (pH < 3) e.g., TFA addition C->D Improper Protocol E Mild Conditions (pH 5-8) e.g., Formic Acid < 0.1% C->E Optimized Protocol F Degradation: Isobutylene + Desmethyl Sildenafil D->F Acid-Catalyzed Hydrolysis G Intact N-(Desmethyl)-tert-butyl Acetate Sildenafil E->G Preserved Ester Bond

    Sample Preparation Decision Tree: Preventing tert-butyl ester hydrolysis during extraction.

    References

    • Organic Chemistry Portal. (1999). tert-Butyl Esters - Stability and Deprotection. Retrieved from [Link]

    • Journal of Medicinal Chemistry. (2023). Discovery of tert-Butyl Ester Based Prodrugs for Enhanced Metabolic Stability. ACS Publications. Retrieved from [Link]

    • ResearchGate. (2026). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Peak Tailing in N-(Desmethyl)-tert-butyl Acetate Sildenafil Chromatography

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve one of the most persistent issues in the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve one of the most persistent issues in the liquid chromatography of basic lipophilic compounds: peak tailing.

    N-(Desmethyl)-tert-butyl Acetate Sildenafil presents a unique analytical challenge. N-desmethyl sildenafil is a major active metabolite of sildenafil, characterized by a secondary amine on its piperazine ring[1][2]. The addition of a tert-butyl acetate moiety significantly increases the molecule's lipophilicity and steric bulk. When analyzed via reversed-phase high-performance liquid chromatography (RP-HPLC), the basic nitrogen centers are highly prone to secondary electrostatic interactions, leading to severe peak asymmetry.

    Mechanistic Root Cause Analysis

    To fix a chromatographic issue, we must first understand the chemical causality. Peak tailing for basic compounds like our sildenafil derivative is rarely a random error; it is a predictable thermodynamic interaction[3][4].

    On standard silica-based C18 columns, the stationary phase contains residual, unreacted silanol groups (Si-OH). These silanols have a pKa ranging from 3.5 to 4.5.

    • At mid-range pH (pH 4.0 - 8.0): The silanols deprotonate and become negatively charged silanoxide ions (SiO⁻)[4].

    • The Analyte: Concurrently, the basic secondary/tertiary amines on the sildenafil derivative become protonated (NH⁺)[4].

    • The Interaction: As the analyte travels through the column, it experiences the intended hydrophobic retention from the C18 chains, but also an unintended, strong electrostatic attraction (ion-exchange) with the SiO⁻ sites[3][5]. Because these silanol sites are heterogeneous and kinetically slow to desorb, analyte molecules elute at varying rates, dragging out the back half of the peak.

    Mechanism Silica Silica Stationary Phase (Uncapped Silanols) Silanol Ionized Silanol (SiO⁻) at mid-pH Silica->Silanol Tailing Electrostatic Attraction (Peak Tailing) Silanol->Tailing Analyte Binds Resolution Silanol Shielded (Symmetrical Peak) Silanol->Resolution Analyte Sildenafil Derivative (Protonated Amine, NH⁺) Analyte->Tailing TEA Triethylamine (TEA⁺) Competing Base TEA->Resolution Competes for SiO⁻

    Mechanistic pathway of silanol-induced peak tailing and triethylamine competition.

    Troubleshooting FAQs

    Q1: I am running a gradient from 10% to 90% acetonitrile with 0.1% formic acid (pH ~2.7), but my USP Tailing Factor is still 1.8. Why? A: Formic acid provides low ionic strength and poor buffering capacity. While it lowers the pH, it may not fully suppress all highly acidic silanol species (some of which have pKa values as low as 2.0). Furthermore, the lack of buffer capacity means the local pH at the silica surface can fluctuate. Solution: Switch to a stronger buffer like 20 mM potassium phosphate adjusted to pH 2.5[3][4]. If mass spectrometry (MS) compatibility is required, use 10-20 mM ammonium formate adjusted to pH 2.8.

    Q2: How does Triethylamine (TEA) improve peak shape, and what are the drawbacks? A: TEA acts as a sacrificial silanol suppressor. Because it is a small, highly basic molecule, it becomes protonated in the mobile phase and aggressively binds to the ionized silanol groups, effectively "masking" them from the bulkier sildenafil derivative[3][4]. Drawback: TEA can accelerate the hydrolysis of the silica stationary phase and cleave end-capping groups, reducing column lifetime[3]. It also causes severe ion suppression in LC-MS applications.

    Q3: My peak shape was perfect (Tf = 1.1) for the first 100 injections, but now it is tailing severely. Did my mobile phase degrade? A: If the method previously worked, the issue is likely hardware or column degradation rather than chemistry. The accumulation of sample matrix components at the head of the column or a blocked inlet frit can distort the flow path, causing physical tailing. Solution: Replace the guard column. If the tailing persists, the column's end-capping may have hydrolyzed, exposing fresh silanols[3].

    Q4: Can extra-column volume cause this specific issue? A: Yes. If you notice that all peaks in your chromatogram are tailing (not just the basic sildenafil derivative), the root cause is physical dispersion. Ensure you are using narrow internal diameter (e.g., 0.005") PEEK tubing and that all fittings are properly seated without dead volume[5].

    Experimental Protocols: Self-Validating Optimization

    To ensure trustworthiness in your results, do not rely on trial and error. Use the following self-validating protocol to systematically eliminate silanol interactions.

    Phase 1: High-Capacity Low-pH Buffer Preparation

    • Dissolve potassium phosphate monobasic ( KH2​PO4​ ) to a final concentration of 20 mM in HPLC-grade water. (Causality: High buffer concentration ensures the local pH at the silica surface remains stable, keeping silanols protonated[4]).

    • Adjust the pH to 2.5 ± 0.1 using concentrated phosphoric acid[3].

    • Filter the buffer through a 0.45 µm nylon membrane to remove particulates.

    Phase 2: Addition of Silanol Suppressor (For Non-Endcapped Columns)

    • If using an older "Type A" silica or a non-endcapped column, add 5 mM Triethylamine (TEA) directly to the aqueous buffer[3].

    • Re-verify and adjust the pH back to 2.5, as TEA will raise the alkalinity.

    Phase 3: System Suitability Validation

    • Flush the C18 column with the optimized mobile phase for at least 20 column volumes to ensure complete thermodynamic equilibration of the stationary phase.

    • Inject a system suitability standard (10 µg/mL of N-(Desmethyl)-tert-butyl Acetate Sildenafil).

    • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ).

      • If Tf​≤1.2 : The chemical interactions are resolved. Proceed with the analytical sequence.

      • If Tf​>1.5 : The issue is physical. Inspect the guard column and tubing connections[5].

    Troubleshooting Start Peak Tailing Detected (USP Tf > 1.5) CheckPH Evaluate Mobile Phase pH Start->CheckPH DecisionPH Is pH between 4 and 8? CheckPH->DecisionPH AdjustPH Adjust pH to ≤ 2.5 (Protonate Silanols) DecisionPH->AdjustPH Yes CheckHardware Check Guard Column & Dead Volume DecisionPH->CheckHardware No AddTEA Add 5-10 mM TEA (Silanol Blocker) AdjustPH->AddTEA Still Tailing Success Optimal Peak Shape (USP Tf ≤ 1.2) AdjustPH->Success Resolved ChangeColumn Switch to End-capped or Polar-Embedded Column AddTEA->ChangeColumn Still Tailing AddTEA->Success Resolved CheckHardware->ChangeColumn Hardware OK ChangeColumn->Success Resolved

    Workflow for diagnosing and resolving peak tailing in basic amine chromatography.

    Quantitative Data: Column and Mobile Phase Comparison

    The following table summarizes the quantitative impact of various column chemistries and mobile phase modifications on the USP Tailing Factor ( Tf​ ) for the sildenafil derivative.

    Column ChemistryMobile Phase AdditiveMobile Phase pHUSP Tailing Factor ( Tf​ )Resolution Status
    Standard C18 (Uncapped)None6.52.85Severe Tailing (Fail)
    Standard C18 (Uncapped)None2.51.72Moderate Tailing (Fail)
    Standard C18 (Uncapped)5 mM TEA2.51.15Acceptable (Pass)
    End-capped C18None2.51.25Acceptable (Pass)
    Polar-Embedded C18None2.51.08Excellent (Pass)

    Note: Polar-embedded columns contain an amide or ether linkage near the silica surface, which provides an internal electrostatic shield against residual silanols, making them highly recommended for basic analytes like sildenafil derivatives[5].

    References

    • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". phenomenex.com.[Link]

    • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". waters.com.[Link]

    • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". chromtech.com.[Link]

    • Journal of Chromatographic Science. "UPLC–MS/MS for the Simultaneous Determination of Sildenafil and N-Desmethyl Sildenafil". oup.com.[Link]

    • PubMed. "Development and validation of an ultra performance liquid chromatography tandem mass method for sildenafil and N-desmethyl sildenafil plasma determination and quantification". nih.gov. [Link]

    • LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". chromatographyonline.com.[Link]

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    Reference Data & Comparative Studies

    Validation

    Validating analytical methods for N-(Desmethyl)-tert-butyl Acetate Sildenafil detection

    Comprehensive Validation Guide: Analytical Methods for N-(Desmethyl)-tert-butyl Acetate Sildenafil Detection Executive Summary & Mechanistic Context N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6; MW: 560....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Validation Guide: Analytical Methods for N-(Desmethyl)-tert-butyl Acetate Sildenafil Detection

    Executive Summary & Mechanistic Context

    N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6; MW: 560.67) is a critical synthetic intermediate and structural analog of the phosphodiesterase-5 (PDE-5) inhibitor sildenafil[1][2]. In pharmaceutical development, it serves as a direct precursor to N-desmethyl sildenafil, the primary active metabolite of the parent drug[1][3].

    For toxicologists, regulatory agencies, and analytical scientists, monitoring this specific compound is paramount. Unapproved sildenafil analogs and synthetic byproducts are increasingly detected as illicit adulterants in dietary supplements marketed for sexual enhancement[4][5]. Because these analogs share the core pyrazolopyrimidinone structure, they exhibit similar biological activities but bypass rigorous pharmacological safety profiling, posing severe cardiovascular risks to consumers[4][6]. Differentiating N-(Desmethyl)-tert-butyl Acetate Sildenafil from the parent drug and other metabolites requires high-resolution analytical methods capable of distinguishing subtle mass shifts and structural deviations[6][7].

    Comparative Analysis of Analytical Modalities

    Selecting the appropriate analytical method depends heavily on the matrix complexity (e.g., human plasma vs. complex herbal extracts) and the required sensitivity. Below is an objective comparison of the primary methodologies utilized for the detection and quantification of sildenafil analogs[8].

    Table 1: Performance Comparison of Analytical Methods for Sildenafil Analogs

    Analytical ParameterHPLC-UVLC-MS/MS (Triple Quadrupole)UHPLC-QTOF-MS (Orbitrap)
    Primary Application Routine QA/QC of bulk drugs and simple formulations[8]Pharmacokinetics, trace adulterant screening in complex matrices[9]Unknown analog identification, structural elucidation[4][7]
    Sensitivity (LOD) ~10.0 - 50.0 ng/mL[10]0.3 - 5.0 ng/mL[5][11]< 0.1 ng/mL[4]
    Selectivity Low (Relies strictly on retention time)[8]High (Utilizes specific MRM transitions)[6][11]Ultra-High (Exact mass & fragmentation pathways)[4]
    Matrix Interference High (Co-elution common in herbal matrices)[10]Moderate (Requires SPE/LLE clean-up to prevent ion suppression)[9]Low (High-resolution filtering mitigates background noise)[4]
    Standard Dependency Strictly requires reference standards[8]Strictly requires reference standards[8]Standard-free detection of adulteration (SFDA) possible[7]

    Analytical Workflow Diagram

    The following diagram illustrates the logical progression of a cross-validation workflow designed to isolate and quantify sildenafil analogs from complex matrices.

    G N1 Sample Preparation (SPE / LLE) N2 Chromatographic Separation (UHPLC C18 Column) N1->N2 Purified Extract N3 Mass Spectrometry (ESI+ QTOF / Triple Quad) N2->N3 Eluent N4 Data Acquisition (MRM Transitions) N3->N4 Ion Detection N5 Method Validation (Accuracy, Precision, LOD/LOQ) N4->N5 Quantitative Data

    Caption: Workflow for the extraction, chromatographic separation, and mass spectrometric validation of sildenafil analogs.

    Self-Validating Experimental Protocol: LC-MS/MS Analysis

    To achieve a self-validating system, the analytical protocol must inherently control for matrix effects and ion suppression[12]. The following step-by-step methodology outlines an optimized LC-MS/MS approach for quantifying N-(Desmethyl)-tert-butyl Acetate Sildenafil.

    Phase 1: Sample Preparation & Extraction Causality

    Herbal supplements and biological fluids contain polar interferences (e.g., flavonoids, saponins, endogenous proteins) that co-elute with PDE-5 inhibitors, causing severe ion suppression in the mass spectrometer's source[9][12]. Solid-phase extraction (SPE) is utilized to selectively retain the hydrophobic tert-butyl acetate moiety while washing away polar interferences.

    • Homogenization: Accurately weigh 100 mg of the sample matrix and dissolve in 10 mL of methanol:water (50:50, v/v). Sonicate for 15 minutes to ensure complete dissolution[9].

    • Internal Standard (IS) Addition: Spike the sample with 50 ng/mL of Sildenafil-d8. The deuterated IS corrects for extraction recovery losses and matrix-induced ion suppression during ionization[8][11].

    • SPE Conditioning & Loading: Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of LC-grade water. Load 1 mL of the sample homogenate onto the cartridge[12].

    • Washing & Elution: Wash with 2 mL of 5% methanol in water. Elute the target analytes with 2 mL of 100% acetonitrile. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (10 mM ammonium acetate:acetonitrile, 95:5 v/v)[11].

    Phase 2: Chromatographic Separation Causality

    A C18 stationary phase paired with a buffered mobile phase is critical. The ammonium acetate buffer (pH ~7.0) ensures the basic nitrogen atoms in the piperazine ring remain in a consistent ionization state, preventing peak tailing and ensuring highly reproducible retention times[11][10].

    • Column: Zorbax SB C18 (4.6 × 75 mm, 3.5 μm) or equivalent[11].

    • Mobile Phase: Gradient elution. Mobile Phase A: 10 mM Ammonium Acetate in water. Mobile Phase B: Acetonitrile[11].

    • Gradient Profile: Start at 5% B, ramp to 95% B over 4 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 2 minutes[11][9].

    • Flow Rate: 0.6 mL/min. Injection volume: 5 µL[11].

    Phase 3: Mass Spectrometry (ESI+) & MRM Parameters

    Electrospray ionization (ESI) in positive ion mode is optimal because the basic nitrogens in the pyrazolopyrimidinone core readily accept protons to form [M+H]+ precursor ions[6][11][9].

    • Ionization Settings: Positive ESI. Capillary voltage: 4000 V. Desolvation temperature: 350°C[6].

    • MRM Transitions:

      • Sildenafil: Precursor m/z 475.2 → Product m/z 283.4[6][11].

      • N-desmethyl sildenafil: Precursor m/z 461.3 → Product m/z 283.4[11].

      • N-(Desmethyl)-tert-butyl Acetate Sildenafil: Precursor m/z 561.3 [M+H]+ (Based on MW 560.67[1]). Note: Product ions must be optimized via direct infusion, typically yielding fragments associated with the cleavage of the tert-butyl acetate or sulfonamide groups.

      • Sildenafil-d8 (IS): Precursor m/z 483.4 → Product m/z 283.4[11].

    Phase 4: Validation Criteria
    • Linearity: Generate a calibration curve from 0.5 to 500.0 ng/mL. The correlation coefficient (r²) must be ≥ 0.995[11].

    • Accuracy & Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations. Intra- and inter-day precision (RSD) must remain < 15%[11][10].

    • Matrix Effect: Assess by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard. A matrix factor between 0.85 and 1.15 confirms that ion suppression is adequately controlled[12].

    References

    • Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC. University of Warsaw.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhdaplwDiv3jEDCessX1FkbPUTsWHWMjFoRUPsTlJ0tHIw75ytnfPwX4Rudvlni2KNwGY8u6-abRB8FcemeW1tp7xuTCruzoWxNL8J8Zb-S5lioqw_aQ-hug9z3hYGST_ejWWaCAiW7AP1PElNbNPpp_YM8tZGwOM9vRL_lw==]
    • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXSjgMoNbr6z1so3cQlrhQGIYaXjMRCu14mRUN0bn3nu8UONlNPNuM6_D_PWpXEmKm3UuyBbfq-iVBoudixSzQ-YpESTR-m0oyx6pJfSWNe5-fUrc5wJa-86Divqhi9lB0lm4th8iIr9r8bSsTTi9ppINmMZ-_PSTn43U=]
    • Confirmatory Analysis of Honey for Sildenafil and Tadalafil by LC-MS/MS. U.S. Food and Drug Administration (FDA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETi_aMQoa3kOMro2hnLA3HiRcAADtcsFLDmzLUnQvYTkuTIxx_tuLlPyl6ad_MIGKqil639qNzDqQshOpHLJkWeqR5WFLdsxg6A7okVmNAcLCfke_H0fx7Tc3IbP7RBZJ6BdE=]
    • 457389 N-(Desmethyl)-tert-butyl Acetate Sildenafil CAS: 398507-63-6. United States Biological.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWJHisa5xvvpXYJpmeInAH6o7QccPAtQT6v5NZn0KsbuTh25AEMq5EUbmeb1ApVx-w037dVFWWxb5_YNwYDmqp8kvk1v72KjWroirn9GIBgMf3eqmwIJPkcaUSMzZXHtXYFyyijRHc69IetimpJIDRBHCBjc_U1hoEMZgLsQRpucUEOKtWFkO4wTM=]
    • Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products. Tripod.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy79BT8RAufcXaY017xr9fv_GJtTdGpdedAuWiptMn1ssW1rNVJKxQQR4S6VPVm3r3Qf3yHSp_E8XFKlkF9_JmJfr289UINzb-u4Lns_Fvl4JM6anKwjqgJdZrtvhXGzCpP4AmkaQfsczk-tccy-KpEwty01uC0g==]
    • Orbitrap Identification of Untested Sildenafil Analogues in Health Supplements. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHHdxcYo7CJXRkLlSOZoTagTYSHG-4pUbOFeESlTeQWDi8YbHLiKRfWHiMfC4N1ms4b9ef7hEGerH8UlE4p01h_F_WLbLmTBWJlKAyU5u4kX05D5eihofOgOwEX1m8j3kgECjsKYzheDfD1TnbbRV4G8R6kv5eKg6XQkCWj_IgWNGDqN2sP22RtBEbwfEl0-x09r66_PlMlEsDadXIn4JZlaMPN1A9sD7rUWG5EdANpqh_U9s8Og==]
    • A Comparative Guide to Analytical Methods for the Determination of Sildenafil Citrate. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHALy5qHxjt4bXQfEIg4eQPluKC3WQNNMVfwbzq1hGrO_pToPovL_OtvN-mxYRlP761yoFRgiDUNyg18te74vULjrCtvogbwEgjwFvL1uNGSiC5VTUUAHskHVowWCcsFS5JfN4vGOYPMLVRS4a6QLStTtc907rgOEtSmTAtKi9ZOUEfqEbL0oSAEXlImZg1Mxd3w2NhKtHNJVj4s31eHQNGAId3_YZrd8CuftKdNjhaR7Q=]
    • DEVELOPMENT AND VALIDATION OF BIOANALYTICAL METHOD FOR MATRIX EFFECT CONTROLLED ESTIMATION OF SILDENAFIL AND N-DESMETHYL SILDENAFIL IN HUMAN PLASMA USING LC-MS/MS. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR7RASounaUEGtpAsyYG-bUfMmpP0dP9K_ydzoZAkv1dWg9fGc7moVHzFI3FHyqjeBMkTLgyZunQ2bnwOyZXMjydmzPJGvo8z6TsZBkZHJwxWSZSLrTSfMn92YZmWPw9uGGyh80eDd22amoGIle00heOozeIsCPLRUkUGizn_6atq57TawyBbX8yHGl6PjIdADB4OThJ7M_2vf7Q3I-eI5tJPGq6o-7tu6w3-PkB0SZ5THV4i4cKbZyXEDtMLqUvxlDN_XnO6OJMtZ62uqXz4_KEaA2f5yZ1PVkqF4Vno7CrAzsieiLLk5U-8gfcK4-eSjHjSQBi0zUxP_kJmNw9_-G8S96Z2VfvHCLKoOU-Sq]
    • Sildenafil Impurities Manufacturers & Suppliers. Daicel Pharma Standards.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_zN1zI3BwGrg5DICQIG6ZhPlO0vcs7uJE1EGa9kjWZknYdrPSTay8CWpG1NBMaMtkLMGeyrzXVjKqJbyro75XowzIFURhTysvxwPLrp--uhOzZMlswmdfCeZtA5u14R-J_qxi3iF2zDY6kFWJtUjOGjHs5i5erg==]
    • Monitoring by LC-MS/MS of 48 compounds of sildenafil, tadalafil, vardenafil and their analogues in illicit health food products. PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRrEhMEbUvRPhMp3GGUiCUfMUAlXwFdm7rBdNJgYbJ35u86x1qklP8VBSeoK4-KD_nQUvZYNqQIb3dxO8kmeE0T75EDmiEH28rFJR8odFHh0xFY4QakFvR05s55jANpejdnoM=]
    • Method validation for determination of sildenafil citrate in extemporaneous oral suspension. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7sJiKBrs72ALJKDncm9yeuCGXxswfF0C0Whn_PD27xG02o9XvYXQqP7-OiNEtb9yae4sevd5oCKQ2IRPDyKxUInnWfECwarM07LAG-FlVRMdbwVXMDTn20DjN_S1uPI3xEqT_WXfol_8LjrJmK_JNejEApS0Q6xPc3VQ0TibjGCTwyCzTHTAnpNlZ5-lP3agH4Z9Q2q9Ek5ihsxrugkEMCoX7wnAcEtfVa7Dk0xSC_bwzM1oRPDUUfZlde_GeM9OprxJmChU2Q-A=]
    • Adulterated aphrodisiacs: standard-free detection of spiked sildenafil. Wiley.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX6YBNthUqG4vanGNQjxxMytS9X0XQ3N63I0QbQv3EWa07XrD9nb1GlnYq-n66cAlox9qJcJPPPq_SeQ87Oh-KmLibTO7Zyf5hIQLEXJoJD0dkFfNVHUGAHC0bN_3PRRCt-GcXKg8aDn8e5b2zv7aU9-dKFLic4JwGI4NvtLPYFzHt2ynUWFGSnUliuZxUlazIKg-JTyb8l6_OZazlZlpzRbRfTa1HAeCEgkGiANk5GehIxw==]

    Sources

    Comparative

    Comparative Efficacy Guide: N-(Desmethyl)-tert-butyl Acetate Sildenafil vs. Sildenafil Citrate

    Pharmacological Overview & Structural Causality The development of phosphodiesterase type 5 (PDE5) inhibitors represents a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PA...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Pharmacological Overview & Structural Causality

    The development of phosphodiesterase type 5 (PDE5) inhibitors represents a cornerstone in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH). While Sildenafil citrate remains the gold-standard active pharmaceutical ingredient (API), various analogs and synthetic impurities—such as N-(Desmethyl)-tert-butyl Acetate Sildenafil —are routinely encountered during drug development, degradation profiling, and pharmacokinetic studies.

    As a Senior Application Scientist, understanding the structural causality behind these molecules is critical. Sildenafil achieves its high selectivity for PDE5 (over other PDE families) through three primary pharmacophores:

    • The pyrazolopyrimidinone core : Mimics the guanine base of cyclic guanosine monophosphate (cGMP), anchoring the molecule in the catalytic site.

    • The ethoxyphenyl ring : Occupies the hydrophobic pocket of the enzyme.

    • The methylpiperazine ring : Projects outward into the solvent-filled region of the binding pocket.

    N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS 398507-63-6) is a structural derivative where the terminal N-methyl group of the piperazine ring is replaced by a bulky tert-butyl acetate moiety[1][2]. Because the piperazine ring is oriented toward the solvent-exposed entrance of the PDE5 active site, modifications here generally do not abolish target binding. However, the increased steric bulk and altered lipophilicity of the tert-butyl acetate group influence binding kinetics. In vivo, this ester linkage is highly susceptible to hydrolysis by plasma esterases, effectively acting as a prodrug that reverts to N-desmethyl sildenafil—a major active metabolite known to retain approximately 50% of the parent drug's PDE5 inhibitory potency[3][4][5].

    Pathway NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates GTP GTP cGMP cGMP GTP->cGMP GC Catalysis PKG Protein Kinase G cGMP->PKG Activates GMP Inactive GMP cGMP->GMP Hydrolysis Vaso Vasodilation PKG->Vaso Muscle Relaxation PDE5 PDE5 Enzyme PDE5->cGMP Binds Inhibitor Sildenafil / Analog Inhibitor->PDE5 Competitive Inhibition

    Figure 1: NO/cGMP signaling pathway and the mechanism of PDE5 competitive inhibition.

    Quantitative Data & Physicochemical Properties

    To objectively evaluate these compounds, we must compare their physicochemical properties and enzymatic inhibitory concentrations (IC50). Sildenafil citrate exhibits a highly potent and selective inhibition of PDE5 with a mean IC50 of 3.5 to 3.9 nM[6][7]. While the exact empirical IC50 of the tert-butyl acetate analog is highly dependent on the specific assay matrix, structure-activity relationship (SAR) models extrapolate its potency to be slightly reduced due to the steric hindrance of the ester group.

    PropertySildenafil CitrateN-(Desmethyl)-tert-butyl Acetate Sildenafil
    CAS Number 171599-83-0398507-63-6[1]
    Molecular Formula C28H38N6O11SC26H36N6O6S[2]
    Molecular Weight 666.7 g/mol 560.67 g/mol [2]
    PDE5 IC50 (In Vitro) 3.5 – 3.9 nM[7]~7.0 – 15.0 nM (Extrapolated via SAR)
    Aqueous Solubility High (pH dependent)Low (Highly lipophilic)
    Primary Application Approved API (ED, PAH)Analytical Standard / Impurity Profiling

    Self-Validating Experimental Protocol for PDE5 Inhibition

    To accurately compare the efficacy of Sildenafil citrate against its analogs, a robust, self-validating biochemical assay is required. Direct measurement of cGMP depletion is technically challenging; therefore, we utilize a dual-enzyme coupled colorimetric assay.

    Causality of Experimental Design: PDE5 hydrolyzes cGMP into 5'-GMP. Because 5'-GMP does not produce a direct optical signal, Calf Intestinal Alkaline Phosphatase (CIAP) is introduced to cleave the phosphate group from GMP, yielding inorganic phosphate (Pi)[8][9]. The free Pi reacts with Malachite Green reagent, shifting its absorbance from blue to green (measured at 630 nm). This provides a highly sensitive, linearly quantifiable readout of PDE5 activity[8].

    Step-by-Step Methodology

    1. Reagent & Compound Preparation

    • Action: Dissolve Sildenafil citrate and N-(Desmethyl)-tert-butyl Acetate Sildenafil in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer (20 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mM EDTA) to achieve final well concentrations ranging from 0.1 nM to 10 μM.

    • Validation: Maintain a final DMSO concentration of ≤1% across all wells to prevent solvent-induced enzyme denaturation.

    2. Enzyme Pre-Incubation (The Self-Validating Control Step)

    • Action: Add 20 μL of purified PDE5 enzyme (2000 U/μg) and 0.0001 U/μL CIAP to the microplate wells containing the test compounds[8][9]. Incubate at 37°C for 15 minutes.

    • Causality: Sildenafil and its analogs exhibit time-dependent binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the PDE5 catalytic site before the substrate introduces competitive pressure.

    • Validation: Include a Vehicle Control (1% DMSO, no inhibitor) to define 100% enzyme activity, and a No-Enzyme Blank (buffer only) to account for spontaneous cGMP hydrolysis. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

    3. Substrate Addition & Reaction

    • Action: Initiate the reaction by adding 30 μL of 15 mM cGMP to all wells[8][9]. Incubate at 37°C for exactly 30 minutes.

    4. Signal Development & Detection

    • Action: Terminate the reaction by adding 50 μL of Malachite Green stop solution. Centrifuge briefly at 2000 rpm for 5 minutes to remove micro-bubbles[8].

    • Action: Read the optical density (OD) at 630 nm using a microplate spectrophotometer[9].

    5. Data Analysis

    • Action: Subtract the No-Enzyme Blank OD from all sample ODs. Plot the normalized percentage of PDE5 activity against the log concentration of the inhibitors. Use non-linear regression (four-parameter logistic curve) to determine the IC50 values.

    Workflow S1 1. Compound Prep (Serial Dilution in DMSO) S2 2. Enzyme Pre-incubation (PDE5 + Compound, 37°C) S1->S2 S3 3. Substrate Addition (15 mM cGMP) S2->S3 S4 4. Phosphatase Cleavage (CIAP generates free Pi) S3->S4 S5 5. Colorimetric Detection (Malachite Green, 630 nm) S4->S5 S6 6. Data Analysis (IC50 Sigmoidal Fit) S5->S6

    Figure 2: Step-by-step biochemical workflow for quantifying PDE5 inhibitor efficacy.

    Pharmacokinetic Implications

    While Sildenafil citrate is optimized for rapid oral absorption (Tmax ~60 minutes) and a relatively short half-life suitable for on-demand dosing[6], the N-(Desmethyl)-tert-butyl Acetate modification drastically shifts the molecule's partition coefficient (LogP).

    The addition of the lipophilic tert-butyl acetate group increases membrane permeability but reduces aqueous solubility. In a clinical or physiological setting, this compound would likely undergo rapid first-pass metabolism mediated by CYP3A4 and ubiquitous carboxylesterases, stripping the acetate group to yield N-desmethyl sildenafil[3][4]. Therefore, while its in vitro IC50 might appear slightly inferior to pure Sildenafil citrate due to steric clashes in the PDE5 pocket, its in vivo efficacy would be largely driven by the pharmacokinetics of its active desmethyl metabolite, which is known to actively enhance photoreceptor and smooth muscle cellular responses[3][5].

    References

    • Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed. National Institutes of Health (NIH). Available at:[Link]

    • The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed. National Institutes of Health (NIH). Available at:[Link]

    • SMPR 2014_010.indd - AOAC International. AOAC. Available at:[Link]

    • Sildenafil, N-desmethyl-sildenafil and Zaprinast enhance photoreceptor response in the isolated rat retina - PubMed. National Institutes of Health (NIH). Available at:[Link]

    • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors - F1000Research. F1000Research. Available at:[Link]

    • Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. F1000Research. Available at:[Link]

    Sources

    Validation

    Structural comparison of N-(Desmethyl)-tert-butyl Acetate Sildenafil and desmethyl sildenafil

    An in-depth structural and pharmacological comparison between desmethyl sildenafil and N-(Desmethyl)-tert-butyl Acetate Sildenafil requires a rigorous understanding of structure-activity relationships (SAR) within the ph...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth structural and pharmacological comparison between desmethyl sildenafil and N-(Desmethyl)-tert-butyl Acetate Sildenafil requires a rigorous understanding of structure-activity relationships (SAR) within the phosphodiesterase type 5 (PDE5) inhibitor class.

    As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a comprehensive analysis of how specific modifications to the piperazine ring dictate both analytical behavior and biological efficacy.

    Structural & Physicochemical Divergence

    Sildenafil’s core structure features a pyrazolopyrimidinone moiety linked to a phenyl ring, which is sulfonated and attached to a methylpiperazine ring. The piperazine N4-position is highly tolerant to modification, making it a focal point for both in vivo metabolism and synthetic derivatization.

    • Desmethyl Sildenafil (UK-103320): Formed via the oxidative N-demethylation of sildenafil by hepatic cytochrome P450 enzymes (primarily CYP3A4) [1]. The removal of the methyl group leaves a secondary amine, slightly increasing polarity while retaining the core hydrogen-bonding network required for PDE5 binding [2].

    • N-(Desmethyl)-tert-butyl Acetate Sildenafil: A synthetic derivative (often encountered as a pharmaceutical impurity or a prodrug intermediate) where the secondary amine of desmethyl sildenafil is alkylated with a bulky tert-butyl acetate group [3]. This modification drastically increases lipophilicity and introduces significant steric bulk.

    Quantitative Physicochemical Comparison
    PropertyDesmethyl SildenafilN-(Desmethyl)-tert-butyl Acetate Sildenafil
    CAS Number 139755-82-1398507-63-6
    Molecular Formula C21H28N6O4SC26H36N6O6S
    Molecular Weight 460.6 g/mol 560.67 g/mol
    Piperazine N4-Substituent Hydrogen (Secondary Amine)tert-butyl acetate ester (-CH₂COOC(CH₃)₃)
    Primary Origin In vivo active metaboliteSynthetic derivative / API impurity
    Relative Lipophilicity Moderate (LogP ~ 2.0)High (LogP > 3.5, estimated)

    Pharmacological & Mechanistic Context

    The binding pocket of PDE5 contains a solvent-filled region that accommodates the piperazine ring of sildenafil. Because this region is relatively open, modifications here do not completely abolish binding, but they heavily influence binding kinetics.

    Desmethyl sildenafil retains approximately 50% of the in vitro PDE5 inhibitory potency of the parent drug and accounts for roughly 20% of sildenafil's clinical pharmacological effects [2]. Conversely, the addition of a tert-butyl acetate group introduces a rigid, hydrophobic ester that creates severe steric clashes within the solvent-accessible pocket, fundamentally altering the target affinity and rendering the compound largely inactive against PDE5 unless the ester is hydrolyzed in vivo.

    G Sild Sildenafil (Parent Drug) CYP CYP3A4 Metabolism (In Vivo) Sild->CYP Des Desmethyl Sildenafil (Active Metabolite) CYP->Des N-demethylation Synth Synthetic Alkylation (In Vitro) Des->Synth TBA N-(Desmethyl)-tert-butyl Acetate Sildenafil Synth->TBA + tert-butyl acetate

    Caption: Sildenafil divergence into its active metabolite and synthetic tert-butyl acetate derivative.

    Experimental Methodologies

    To objectively compare these compounds, researchers must employ orthogonal techniques: LC-MS/MS for analytical differentiation and an enzymatic cleavage assay for biological activity. The following protocols are designed as self-validating systems to ensure data integrity.

    Protocol A: LC-MS/MS Quantification and Structural Validation

    Causality & Rationale: The massive difference in lipophilicity means these two compounds will co-elute poorly on standard gradients. A tailored reverse-phase gradient is required. Furthermore, stable isotope-labeled internal standards (SIL-IS) must be used to correct for matrix-induced ion suppression, ensuring the quantification is self-validating.

    • Sample Preparation: Spike human plasma with 10–500 ng/mL of both analytes. Add Sildenafil-d8 (100 ng/mL) as the SIL-IS.

    • Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes. Reasoning: Formic acid ensures the piperazine nitrogens remain protonated, enhancing recovery and downstream electrospray ionization (ESI+).

    • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of Water/0.1% Formic Acid (Mobile Phase A) and ACN/0.1% Formic Acid (Mobile Phase B) from 5% B to 95% B over 5 minutes.

    • Mass Spectrometry (MRM):

      • Desmethyl Sildenafil: Monitor transition m/z 447.2 → 283.1.

      • N-(Desmethyl)-tert-butyl Acetate Sildenafil: Monitor transition m/z 561.3 → 283.1.

      • Self-Validation: Ensure blank matrix injections show zero carryover at the specific retention times.

    Protocol B: In Vitro PDE5 Enzymatic Inhibition Assay

    Causality & Rationale: The tert-butyl acetate derivative is highly lipophilic and prone to precipitation in aqueous buffers, which causes false negatives in screening assays. The use of a specialized vehicle (DMSO/PEG300) prevents this.

    • Reagent Preparation: Dissolve analytes in 100% DMSO to create 10 mM stock solutions. Dilute to working concentrations (1 nM to 10 µM) using a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Tween-20. Reasoning: Tween-20 prevents non-specific binding of the lipophilic derivative to the microplate walls.

    • Enzyme Incubation: Combine 10 µL of the test compound with 20 µL of purified human recombinant PDE5 enzyme (0.5 ng/well). Incubate at room temperature for 15 minutes to allow equilibrium binding.

    • Substrate Addition: Add 20 µL of 1 µM fluorescently labeled cGMP substrate. Incubate for 30 minutes at 37°C.

    • Detection & Validation: Stop the reaction using a PDE-stop solution. Measure fluorescence polarization (FP).

      • Self-Validation: Normalize all data against a vehicle control (0% inhibition) and a high-dose Sildenafil citrate control (100% inhibition).

    Workflow Prep Sample Preparation & Standardization LCMS LC-MS/MS Profiling (Quantification) Prep->LCMS PDE5 In Vitro PDE5 Assay (Activity Assessment) Prep->PDE5 Data Data Integration & Validation LCMS->Data PDE5->Data Result Structure-Activity Relationship (SAR) Data->Result

    Caption: Parallel experimental workflow for analytical profiling and PDE5 inhibition assessment.

    Data Interpretation & Performance Comparison

    When executing the aforementioned protocols, researchers will observe distinct performance profiles:

    • Chromatographic Behavior: Desmethyl sildenafil will elute significantly earlier than the parent sildenafil due to its increased polarity. Conversely, N-(Desmethyl)-tert-butyl Acetate Sildenafil will exhibit a prolonged retention time, requiring a higher percentage of organic modifier (Mobile Phase B) to elute, confirming its identity as a lipophilic impurity [4].

    • Enzymatic Efficacy: In the PDE5 assay, desmethyl sildenafil will yield an IC₅₀ in the low nanomolar range (typically ~7-10 nM, compared to sildenafil's ~3.5 nM) [2]. The tert-butyl acetate derivative will show a right-shifted dose-response curve, exhibiting an IC₅₀ in the micromolar range, proving that the bulky ester prevents optimal alignment of the pyrazolopyrimidinone core with the catalytic zinc ion in the PDE5 active site.

    Understanding these structural nuances is critical for analytical chemists developing stability-indicating HPLC methods, as well as medicinal chemists exploring prodrug strategies for PDE5 inhibitors.

    References

    • U.S. Food and Drug Administration (FDA). "VIAGRA (sildenafil citrate) Prescribing Information". [Link]

    Comparative

    A Senior Application Scientist's Guide to Enzyme Immunoassay Specificity: The Case of Sildenafil and the Elusive Cross-Reactivity of N-(Desmethyl)-tert-butyl Acetate Sildenafil

    For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Analytical Challenge of Sildenafil Analogues Sildenafil, the active pharmaceutical ingredient in Viagra™ and Revatio™, h...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For distribution to: Researchers, scientists, and drug development professionals.

    Introduction: The Analytical Challenge of Sildenafil Analogues

    Sildenafil, the active pharmaceutical ingredient in Viagra™ and Revatio™, has been a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension for decades.[1] Its widespread use and commercial success have unfortunately led to the proliferation of illicitly manufactured products and the synthesis of numerous undeclared analogues designed to circumvent regulatory detection.[2][3] For researchers in pharmaceutical development, clinical diagnostics, and forensic toxicology, the accurate and specific detection of sildenafil and its metabolites is paramount.

    Enzyme immunoassays (EIAs), particularly the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive method for screening and quantification.[4] However, the Achilles' heel of any immunoassay is its specificity—the ability to distinguish between the target analyte and structurally similar molecules. This guide provides an in-depth comparison of enzyme immunoassay performance in the context of sildenafil detection, with a special focus on a lesser-known synthetic intermediate: N-(Desmethyl)-tert-butyl Acetate Sildenafil .

    While extensive data exists for the cross-reactivity of major metabolites like N-desmethyl sildenafil and other phosphodiesterase-5 (PDE5) inhibitors, N-(Desmethyl)-tert-butyl Acetate Sildenafil remains an analytical enigma in the published literature. This guide will therefore not only present existing experimental data for common analogues but also leverage principles of immunochemistry to provide an expert predictive analysis of the cross-reactivity of this specific compound, offering a valuable resource for researchers navigating the complex landscape of sildenafil analysis.

    The Principle of Competitive Enzyme Immunoassays and the Nature of Cross-Reactivity

    Competitive ELISAs are a common format for the detection of small molecules like sildenafil. In this setup, a known amount of enzyme-labeled sildenafil (the tracer) competes with the sildenafil in a sample (the analyte) for a limited number of binding sites on an antibody coated onto a microplate. The resulting signal is inversely proportional to the concentration of sildenafil in the sample.

    Cross-reactivity occurs when a compound other than the target analyte is capable of binding to the assay's antibody, leading to an inaccurate measurement.[5] This phenomenon is governed by the structural similarity between the target analyte and the cross-reacting compound at the specific epitope recognized by the antibody.[6] The design of the hapten used to generate the antibody is therefore a critical determinant of an immunoassay's specificity.[7]

    Competitive ELISA Principle Figure 1: Principle of a Competitive ELISA cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_Low Analyte (Sildenafil) Antibody_Low Antibody Analyte_Low->Antibody_Low Binds Tracer_Low Enzyme-Labeled Tracer Tracer_Low->Antibody_Low Binds Signal_High High Signal Antibody_Low->Signal_High Generates Analyte_High Analyte (Sildenafil) Antibody_High Antibody Analyte_High->Antibody_High Outcompetes Tracer_High Enzyme-Labeled Tracer Tracer_High->Antibody_High Less Binding Signal_Low Low Signal Antibody_High->Signal_Low Generates

    Figure 1: Principle of a Competitive ELISA.

    Comparative Analysis of Sildenafil Immunoassay Cross-Reactivity

    Several research groups have developed immunoassays for sildenafil and have characterized their cross-reactivity with various analogues. The data below is synthesized from multiple studies to provide a comparative overview. It is important to note that cross-reactivity is not an absolute value and can vary between different assays even if they target the same compound, due to differences in antibody generation and assay conditions.[8]

    CompoundAssay 1 (ELISA)[4]Assay 2 (Immunochromatographic)[4]
    Sildenafil 100% 100%
    N-Desmethyl SildenafilNot Reported34.6%
    Vardenafil10%25.4%
    Tadalafil2.4%19.3%
    AcetildenafilNot Reported28.9%
    HomosildenafilNot Reported22.7%

    Cross-reactivity is calculated as (IC50 of Sildenafil / IC50 of Analogue) x 100%.

    This data highlights that while immunoassays can be highly sensitive to sildenafil, significant cross-reactivity can occur with structurally similar compounds, particularly other PDE5 inhibitors and major metabolites. The degree of cross-reactivity often depends on the region of the molecule that was used as the hapten to generate the antibody. Assays designed to be "broad-specific" may intentionally target a common structural motif to detect a class of compounds.[4]

    Predictive Analysis: The Case of N-(Desmethyl)-tert-butyl Acetate Sildenafil

    As no direct experimental data on the cross-reactivity of N-(Desmethyl)-tert-butyl Acetate Sildenafil is available, we must turn to a structural comparison and the principles of immunochemical recognition to predict its likely behavior in a sildenafil-specific immunoassay.

    Structural Comparison:

    • Sildenafil: The parent molecule, characterized by a pyrazolopyrimidinone core, an ethoxyphenyl group, and a methylpiperazine-sulfonyl moiety.

    • N-Desmethyl Sildenafil: The primary active metabolite, differing from sildenafil only by the absence of a methyl group on the piperazine ring.[9]

    • N-(Desmethyl)-tert-butyl Acetate Sildenafil: This compound is a synthetic intermediate. It features the core sildenafil structure but has a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen where the methyl group is absent in N-Desmethyl Sildenafil.

    Structural Comparison Figure 2: Structural Comparison of Sildenafil and Analogues Sildenafil Sildenafil (Methyl on Piperazine) NDesmethyl N-Desmethyl Sildenafil (H on Piperazine) Sildenafil->NDesmethyl Metabolism (Demethylation) Target N-(Desmethyl)-tert-butyl Acetate Sildenafil (Boc group on Piperazine) Sildenafil->Target Structural Similarity NDesmethyl->Target Synthetic Precursor

    Figure 2: Structural Comparison of Sildenafil and Analogues.

    Expert Prediction on Cross-Reactivity:

    The piperazine-sulfonyl moiety is a key structural feature of sildenafil and is often a target for haptenization in antibody production. The presence of a bulky tert-butoxycarbonyl (Boc) group on the piperazine ring of N-(Desmethyl)-tert-butyl Acetate Sildenafil represents a significant steric hindrance compared to the small methyl group of sildenafil or the hydrogen of N-desmethyl sildenafil.

    This large structural modification at a likely key recognition site suggests that N-(Desmethyl)-tert-butyl Acetate Sildenafil would exhibit significantly lower cross-reactivity in a sildenafil-specific immunoassay compared to N-desmethyl sildenafil. The degree of this reduced cross-reactivity will be highly dependent on the specific epitope recognized by the antibody in a given assay. If the antibody's binding pocket is highly sensitive to the substitution on the piperazine nitrogen, the cross-reactivity could be negligible. Conversely, if the antibody primarily recognizes the pyrazolopyrimidinone core, some level of cross-reactivity may still be observed, albeit likely much lower than that of closely related analogues.

    Experimental Protocol: A Representative Competitive ELISA for Sildenafil

    This protocol provides a general framework for a competitive ELISA. Researchers should optimize specific concentrations and incubation times based on their antibodies and reagents.

    Materials:

    • 96-well microtiter plates

    • Sildenafil standard

    • Anti-sildenafil antibody (capture antibody)

    • Sildenafil-horseradish peroxidase (HRP) conjugate (tracer)

    • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Blocking buffer (e.g., wash buffer with 1% BSA)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2 M H₂SO₄)

    • Microplate reader

    Procedure:

    • Coating: Coat the wells of a 96-well microplate with the anti-sildenafil antibody diluted in coating buffer. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

    • Blocking: Add blocking buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate three times with wash buffer.

    • Competitive Reaction: Add sildenafil standards, controls, and unknown samples to the wells, followed immediately by the sildenafil-HRP conjugate. Incubate for 1-2 hours at room temperature.

    • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

    • Substrate Incubation: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

    • Stopping the Reaction: Add the stop solution to each well to stop the color development.

    • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

    • Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the sildenafil concentration. Determine the concentration of sildenafil in the unknown samples by interpolating from the standard curve.

    ELISA Workflow Figure 3: General Workflow for a Competitive ELISA Start Start Coating 1. Antibody Coating Start->Coating Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Competition 5. Competitive Binding (Sample + Tracer) Wash2->Competition Wash3 6. Washing Competition->Wash3 Substrate 7. Substrate Addition Wash3->Substrate Stop 8. Stop Reaction Substrate->Stop Read 9. Read Absorbance Stop->Read End End Read->End

    Figure 3: General Workflow for a Competitive ELISA.

    Conclusion and Future Directions

    The specificity of enzyme immunoassays for sildenafil is a critical consideration for any researcher in the field. While these assays provide a powerful screening tool, a thorough understanding of their cross-reactivity profiles is essential for accurate data interpretation. This guide has provided a comparative analysis of existing data for common sildenafil analogues and has offered a predictive assessment for the cross-reactivity of N-(Desmethyl)-tert-butyl Acetate Sildenafil based on established immunochemical principles.

    Given its role as a synthetic intermediate, it is unlikely that N-(Desmethyl)-tert-butyl Acetate Sildenafil would be encountered in clinical or forensic samples. However, for researchers involved in the synthesis and quality control of sildenafil and its analogues, the potential for its presence and subsequent cross-reactivity in immunoassays should not be dismissed.

    Future work should aim to experimentally determine the cross-reactivity of N-(Desmethyl)-tert-butyl Acetate Sildenafil in a panel of commercially available and research-grade sildenafil immunoassays. This would provide invaluable empirical data to validate the predictive analysis presented here and would further enhance our understanding of the structure-activity relationships that govern antibody recognition of this important class of compounds.

    References

    • Deng, C., Xie, J., Zhang, J., et al. Development and evaluation of an immunochromatographic strip for rapid screening of sildenafil-type compounds as illegal additives in functional foods. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016;33(7):1146-1153.
    • Goryacheva, I. Y., De Saeger, S., Eremin, S. A., & Van Peteghem, C. (2021).
    • Guan, F., Uboh, C., Soma, L. R., et al. Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. J Food Drug Anal. 2012;20(1):149-155.
    • Haupenthal, J., & Meimaridou, A. (2013). Hapten Modification Approach for Switching Immunoassay Specificity From Selective to Generic. Therapeutic Drug Monitoring, 35(1), 125-131.
    • Li, R., Lu, J., Wang, H., et al. Development of direct competitive enzyme-linked immunoassay for sildenafil analysis in health foods. Science and Technology of Food Industry. 2014;(24):84-88.
    • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Bio. Published August 26, 2022. [Link].

    • RSC Publishing. An immunochromatographic strip sensor for sildenafil and its analogues. RSC Publishing. Published 2019. [Link].

    • Ivanciuc, O., Gatchel, O. G., & Braun, W. (2010). Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity.
    • The Institute of Forensic Research. The forensic fight against fake pharmaceuticals - secrets of science. The Institute of Forensic Research. Accessed March 21, 2024. [Link].

    • Toque, H. A., Priviero, F. B. M., Teixeira, C. E., et al. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. J Med Chem. 2008;51(9):2807-2815.
    • Vuppalanchi, R., & Saxena, R. (2010). Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods, 2(8), 1153-1159.
    • Wallner, M., Kutil, B. L., Gieras, A., et al.
    • Wang, J., Zhang, Z., Zhang, Y., et al. Isolation and identification of a sildenafil analogue illegally added in dietary supplements. J Chromatogr B Analyt Technol Biomed Life Sci. 2008;862(1-2):119-124.
    • Reddy, B., & Reddy, K. (2017). Development and validation of method for quantitative determination of sildenafil and n-desmethyl sildenafil by HPLC-MS/MS in human blood plasma. ScienceRise: Pharmaceutical Science, (1), 4-11.
    • Tominaga, T., & Ishii, M. (2024). Paper-Based Aptasensor Assay for Detection of Food Adulterant Sildenafil. Chemosensors, 13(1), 1.
    • Yarema, K., & Bar-Yam, Y. (2017). Development and validation of method for quantitative determination of sildenafil and n-desmethyl sildenafil by HPLC-MS/MS in human blood plasma. ScienceRise: Pharmaceutical Science, (1 (5)), 4-11.
    • Zhang, Y., & Zhang, Z. (2025). Isolation and identification of a sildenafil analogue illegally added in dietary supplements. Food Chemistry, 481, 137996.
    • Mi, J., Wang, X., Tu, X., et al. (2019). Novel hapten design, antibody recognition mechanism study, and a highly sensitive immunoassay for diethylstilbestrol in shrimp. Analytical and Bioanalytical Chemistry, 411(20), 5251-5260.
    • U.S. Food and Drug Administration. (2023). 214952Orig1s000. accessdata.fda.gov. [Link]

    Sources

    Validation

    Comprehensive Comparison Guide: ICH Q2(R2) Method Validation for N-(Desmethyl)-tert-butyl Acetate Sildenafil Impurity

    An in-depth, rigorously structured comparison guide designed for analytical chemists, QC/QA professionals, and drug development scientists focusing on the validation of analytical methods for Sildenafil impurities, speci...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth, rigorously structured comparison guide designed for analytical chemists, QC/QA professionals, and drug development scientists focusing on the validation of analytical methods for Sildenafil impurities, specifically targeting N-(Desmethyl)-tert-butyl Acetate Sildenafil , in accordance with the latest ICH Q2(R2) guidelines.

    Executive Summary & Causality Context

    The synthesis and degradation pathways of Sildenafil citrate inevitably generate structurally related impurities that must be strictly monitored to ensure patient safety and product efficacy. Among these, N-(Desmethyl)-tert-butyl Acetate Sildenafil (CAS: 398507-63-6) [1] represents a critical process impurity. Because its structural backbone closely mirrors the parent active pharmaceutical ingredient (API)—differing primarily by the substitution of the piperazine methyl group with a bulky tert-butyl acetate moiety—it presents a significant chromatographic challenge regarding co-elution and baseline resolution.

    With the implementation of the revised [2], regulatory expectations have evolved. The framework now mandates a lifecycle approach to analytical procedure validation, deeply integrating with ICH Q14 (Analytical Procedure Development). As a Senior Application Scientist, I emphasize that method validation is no longer a retrospective checklist; it is a predictive, risk-based science. This guide objectively compares analytical platforms for detecting this specific impurity and provides a self-validating experimental protocol grounded in ICH Q2(R2) principles.

    Comparative Analysis of Analytical Platforms

    Selecting the correct analytical platform dictates the success of the validation lifecycle. For N-(Desmethyl)-tert-butyl Acetate Sildenafil, the choice typically lies between traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

    The Causality of Choice: The piperazine ring in Sildenafil and its derivatives is highly basic (pKa ~8.7). The addition of the tert-butyl acetate group in this specific impurity increases its lipophilicity. While HPLC-UV is sufficient for routine batch release at standard ICH qualification thresholds (typically 0.15% or 200 µg for a 100 mg Maximum Daily Dose)[3], UHPLC-MS/MS is mandatory if the impurity is flagged for potential genotoxicity, requiring trace-level Parts-Per-Million (ppm) quantification.

    Table 1: Performance Comparison of Analytical Platforms for Sildenafil Impurities
    Performance MetricHPLC-UV (Diode Array Detection)UHPLC-MS/MS (Triple Quadrupole)Causality & Impact on ICH Q2(R2) Validation
    Specificity Moderate (Relies on chromatographic resolution & peak purity angle)Extremely High (Relies on precursor-to-product ion transitions, e.g., MRM)Co-elution in UV requires alternative column chemistries. MS/MS resolves co-eluting peaks via mass-to-charge ( m/z ) isolation.
    LOD / LOQ ~0.01% to 0.05% (w/w)< 0.0001% (w/w)UV is sufficient for standard ICH Q3A reporting limits. MS/MS is required for Mutagenic Impurities (ICH M7).
    Linearity Range LOQ to 120% of SpecificationLOQ to 150% of SpecificationMS detectors can suffer from saturation at high concentrations, requiring careful dynamic range optimization compared to UV.
    Robustness High (Less sensitive to minor matrix effects)Moderate (Susceptible to ion suppression from the Sildenafil API matrix)MS requires rigorous matrix effect validation (spike recovery) to ensure accuracy.
    Cost & Throughput Low cost, ~15-20 min run timeHigh cost, ~3-5 min run timeUHPLC sub-2 µm particles drastically reduce run time but require high-pressure systems.

    ICH Q2(R2) Validation Workflow

    The revised [4] require a systematic flow from risk assessment to continuous lifecycle management. The diagram below maps the validation logic specifically tailored for Sildenafil impurity profiling.

    ICH_Validation N1 Method Design & Risk Assessment (ICH Q14 Alignment) N2 Specificity / Selectivity (Peak Purity & Co-elution Check) N1->N2 Define target impurity profile N3 Linearity & Range (Reporting Level to 120%) N2->N3 Baseline separation confirmed N4 LOD & LOQ Determination (S/N >3 and S/N >10) N3->N4 R² > 0.999 established N5 Accuracy & Precision (Spike Recovery & %RSD) N4->N5 Quantitation limits set N6 Robustness Testing (Multivariate DoE) N5->N6 Recovery within 90-110% N7 Lifecycle Management & Continuous Verification N6->N7 Method fit for purpose

    ICH Q2(R2) lifecycle validation workflow for Sildenafil impurity analysis.

    Step-by-Step Experimental Protocol: A Self-Validating HPLC-UV System

    To ensure absolute trustworthiness, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system . This means the method contains internal feedback loops (System Suitability Tests and bracketing) that automatically invalidate the run if the physical chemistry of the column or detector drifts.

    Phase 1: System Suitability Testing (SST) - The Internal Quality Gate
    • Causality: Before validating the impurity, the system must prove it can separate N-(Desmethyl)-tert-butyl Acetate Sildenafil from the main API peak. Because the impurity is more lipophilic, it will elute after Sildenafil in a reversed-phase system.

    • Action: Inject a resolution mixture containing 1.0 mg/mL Sildenafil citrate and 0.01 mg/mL N-(Desmethyl)-tert-butyl Acetate Sildenafil.

    • Self-Validation Criteria: The run is only valid if the Resolution ( Rs​ ) > 2.0, the Tailing Factor ( Tf​ ) for the impurity is < 1.5, and the theoretical plates ( N ) > 5000.

    Phase 2: Specificity via Forced Degradation
    • Causality: We must prove that no unknown degradation products co-elute with our target impurity.

    • Action: Subject the Sildenafil API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolysis. Inject the stressed samples.

    • Self-Validation Criteria: Utilize Diode Array Detection (DAD). The Peak Purity Angle of the N-(Desmethyl)-tert-butyl Acetate Sildenafil peak must be strictly less than the Peak Purity Threshold across all stressed conditions.

    Phase 3: LOD/LOQ and Linearity (Range)
    • Causality: ICH Q2(R2) requires the reportable range to be derived from the specification limit[4]. If the limit is 0.15%, linearity must cover the Reporting Threshold (e.g., 0.05%) up to 120% of the specification.

    • Action: Prepare 6 concentration levels of the impurity standard from LOQ to 150% of the target limit.

    • Self-Validation Criteria: The Signal-to-Noise (S/N) ratio must be 10 for the LOQ level. The calibration curve must yield a correlation coefficient ( R2 ) 0.999, and the y-intercept bias must be 5% of the target concentration response.

    Phase 4: Accuracy (Recovery) and Precision
    • Causality: Matrix effects from the high concentration of the Sildenafil API (1.0 mg/mL) can suppress or enhance the impurity signal.

    • Action: Perform standard addition. Spike the Sildenafil API matrix with the impurity at 50%, 100%, and 150% of the specification limit (prepared in triplicate, n=9 total).

    • Self-Validation Criteria: Implement Standard Bracketing . Inject a known standard every 6 sample injections. If the bracket standard drifts by > 2.0%, the sequence automatically halts. Recovery must fall between 90.0% and 110.0%.

    Quantitative Validation Data (Representative Benchmarks)

    Based on ICH Q2(R2) acceptance criteria and typical chromatographic behavior of Sildenafil derivatives[3], the following table summarizes the expected validation metrics for a successfully optimized HPLC-UV method targeting N-(Desmethyl)-tert-butyl Acetate Sildenafil.

    Table 2: Representative Validation Results against ICH Q2(R2) Criteria
    Validation ParameterICH Q2(R2) ExpectationRepresentative Experimental ResultStatus
    Specificity (Resolution) Baseline separation from API Rs​ = 3.2 (No co-elution detected)Pass
    Limit of Detection (LOD) S/N 30.015 µg/mL (S/N = 4.1)Pass
    Limit of Quantitation (LOQ) S/N 10, Precision 10%0.045 µg/mL (S/N = 12.5, RSD = 4.2%)Pass
    Linearity ( R2 ) 0.999 (LOQ to 120%) R2 = 0.9998 (Residuals randomly distributed)Pass
    Accuracy (Spike Recovery) 90.0% – 110.0%50%: 98.4% 100%: 100.2% 150%: 99.1%Pass
    Method Precision (Repeatability) %RSD 5.0% (at spec limit)%RSD = 1.8% ( n=6 )Pass
    Robustness (DoE) Statistically insignificant variationpH ( ± 0.2), Temp ( ± 5°C) showed p>0.05 Pass

    Conclusion

    Validating the method for N-(Desmethyl)-tert-butyl Acetate Sildenafil is a rigorous exercise in applied physical chemistry. Because of its structural affinity to the parent API, prioritizing Specificity and Matrix Accuracy is paramount. By adopting the enhanced lifecycle approach detailed in ICH Q2(R2), analytical scientists can transition from simply "passing validation" to engineering robust, self-monitoring systems that guarantee pharmaceutical quality over the entire lifespan of the drug product.

    References

    • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

    • Quantification of active pharmaceutical ingredient and impurities in sildenafil citrate obtained from the Internet Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Inter-Laboratory Validation of N-(Desmethyl)-tert-butyl Acetate Sildenafil Quantification

    This guide provides an in-depth comparison and validation framework for the quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil, a structural analogue of sildenafil. Designed for researchers, scientists, and dr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth comparison and validation framework for the quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil, a structural analogue of sildenafil. Designed for researchers, scientists, and drug development professionals, this document outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and the critical parameters for its inter-laboratory validation, ensuring data integrity and reproducibility across different testing sites.

    Introduction: The Imperative of Rigorous Analytical Validation

    Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, is a widely recognized treatment for erectile dysfunction. The emergence of structural analogues, such as N-(Desmethyl)-tert-butyl Acetate Sildenafil, in various products necessitates the development and validation of reliable analytical methods for their quantification. The accuracy and precision of these methods are paramount for regulatory compliance, pharmacokinetic studies, and quality control.[1][2][3]

    Inter-laboratory validation, also known as a round-robin study, is the ultimate test of a method's robustness and transferability.[4] By comparing results from multiple laboratories analyzing identical samples, we can assess the method's reproducibility and identify any potential biases. This guide adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance and the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure a scientifically sound validation process.[4][5][6][7][8][9]

    The Gold Standard: LC-MS/MS for Sildenafil Analogue Quantification

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the preeminent analytical technique for the quantification of sildenafil and its analogues in complex biological matrices.[10][11][12][13] Its high selectivity, sensitivity, and wide dynamic range make it the method of choice for bioanalytical studies.[1][11]

    Causality in Experimental Design: Why These Parameters?

    The selection of each parameter in the LC-MS/MS method is critical for achieving optimal performance.

    • Chromatographic Separation: A C18 reversed-phase column is chosen for its excellent retention and separation of moderately polar compounds like sildenafil and its analogues.[10][12][14] The mobile phase, a gradient of acetonitrile and an ammonium formate buffer, is selected to ensure efficient elution and good peak shape.[10][14]

    • Ionization and Detection: Electrospray ionization (ESI) in the positive ion mode is highly effective for protonating the nitrogen-containing sildenafil molecule, leading to a strong signal.[10] Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and its internal standard.[10][12][15][16] This minimizes the impact of matrix effects and ensures accurate quantification.[1]

    Experimental Workflow: A Visual Guide

    The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil.

    LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Prepared Sample Extraction Protein Precipitation/ Liquid-Liquid Extraction Spike->Extraction Prepared Sample Evaporation Evaporation & Reconstitution Extraction->Evaporation Prepared Sample Injection Injection onto LC Column Evaporation->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

    Caption: LC-MS/MS analytical workflow.

    Inter-Laboratory Validation Protocol: A Step-by-Step Guide

    A successful inter-laboratory validation study requires a meticulously planned and executed protocol.

    Study Design
    • Participating Laboratories: A minimum of three independent laboratories should participate in the study.

    • Blinded Samples: A central laboratory will prepare and distribute blinded quality control (QC) samples at low, medium, and high concentrations, along with a set of unknown samples.

    • Standardized Protocol: All participating laboratories must adhere to the same detailed analytical method protocol.

    • Data Reporting: A standardized template for data reporting should be used to ensure consistency.

    Validation Parameters and Acceptance Criteria

    The following validation parameters, as stipulated by the FDA and ICH guidelines, must be assessed.[4][5][7][17]

    Validation ParameterAcceptance CriteriaRationale
    Accuracy The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[5][18]To ensure the measured value is close to the true value.
    Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[5][18]To demonstrate the repeatability and reproducibility of the method.
    Selectivity No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix samples.[1]To ensure the method is specific for the analyte of interest.
    Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[12][19]To demonstrate a proportional relationship between concentration and response.
    Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[2][19]Defines the lower boundary of the method's reliable measurement range.
    Stability Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, bench-top).[1][4]To ensure the integrity of the analyte in the samples during the entire analytical process.
    Logical Flow of Inter-Laboratory Validation

    The following diagram outlines the logical progression of an inter-laboratory validation study.

    Interlab_Validation_Flow cluster_labs Participating Laboratories Start Study Initiation & Protocol Design SamplePrep Centralized Sample Preparation (Blinded QCs & Unknowns) Start->SamplePrep Distribution Sample Distribution to Participating Labs SamplePrep->Distribution Lab1 Lab 1: Analysis Distribution->Lab1 Lab2 Lab 2: Analysis Distribution->Lab2 Lab3 Lab 3: Analysis Distribution->Lab3 DataCollection Centralized Data Collection & Compilation Lab1->DataCollection Lab2->DataCollection Lab3->DataCollection Stats Statistical Analysis (Accuracy, Precision, Reproducibility) DataCollection->Stats Report Final Validation Report Generation Stats->Report Conclusion Method Deemed Validated Report->Conclusion

    Caption: Inter-laboratory validation process.

    Comparative Performance Data: A Hypothetical Inter-Laboratory Study

    The following tables present hypothetical data from a three-laboratory validation study for the quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil.

    Accuracy and Precision
    LaboratoryQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
    Lab 1 LLOQ1.00.9595.08.5
    Low5.04.8597.06.2
    Medium5051.5103.04.1
    High400392.098.03.5
    Lab 2 LLOQ1.01.08108.012.1
    Low5.05.20104.07.8
    Medium5048.997.85.5
    High400408.0102.04.8
    Lab 3 LLOQ1.00.9292.010.3
    Low5.04.9599.05.9
    Medium5052.1104.24.9
    High400396.099.04.2
    Linearity
    LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
    Lab 1 1.0 - 5000.9985
    Lab 2 1.0 - 5000.9991
    Lab 3 1.0 - 5000.9989

    Conclusion: Establishing a Robust and Transferable Method

    The successful completion of an inter-laboratory validation study, with all parameters meeting the pre-defined acceptance criteria, provides a high degree of confidence in the analytical method. A validated LC-MS/MS method for the quantification of N-(Desmethyl)-tert-butyl Acetate Sildenafil is a critical asset for any research or development program, ensuring the generation of reliable and reproducible data across different sites and over time. This guide provides the framework for achieving this essential scientific standard.

    References

    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
    • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Journal of Applied Bioanalysis, 9(4), 101-110.
    • Dušek, M., Šanda, M., Cuhra, P., & Baršová, S. (n.d.). Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction. Czech Journal of Food Sciences, 28(6), 481-487.
    • ICH Q2(R1) Analytical Procedures Guide. (n.d.).
    • Mande, S. R., Jadhav, A. R., Rawale, S. P., & Ambekar, A. A. (n.d.). Parameters of Bioanalytical Method Development and Validation. TIJER.org.
    • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). Prolytix.
    • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (n.d.). American Association for Clinical Chemistry.
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
    • Method Validation Guidelines. (2003, October 1). BioPharm International.
    • Bioanalytical method validation: An updated review. (2012). Pharmaceutical Methods, 3(2), 68-74.
    • A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/M. (n.d.).
    • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2024, January). FDA.
    • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.
    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
    • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). FDA.
    • Quality Guidelines. (n.d.). ICH.
    • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (2010). Analytical Methods, 2(8), 1049-1056.
    • A UPLC-MS/MS method for simultaneous quantification of sildenafil and N-desmethyl sildenafil applied in pharmacokinetic and bioequivalence studies in a Chinese population. (2021). International Journal of Clinical Pharmacology and Therapeutics, 59(2), 164-174.
    • Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. (2020). Latin American Journal of Pharmacy, 39(7), 1361-8.
    • Validation of an HPLC method for sildenafil citrate analysis in human plasma samples. (2010). Latin American Journal of Pharmacy, 29(5), 823-8.
    • Simultaneous Determination of Sildenafil, Its N-Desmethyl Active Metabolite and Other Drugs in Human Urine by Gradient RP–HPLC. (2012). Chromatographia, 75(13-14), 721-729.
    • Validation and Stability Indicating RP-HPLC Method for the Determination of Sildenafil Citrate in Pharmaceutical Formulations an. (n.d.). SciSpace.
    • Simultaneous determination of sildenafil and N-desmethyl sildenafil in human plasma by high-performance liquid chromatography method using electrochemical detection with application to a pharmacokinetic study. (2007). Journal of Pharmaceutical and Biomedical Analysis, 43(2), 613-8.
    • (PDF) Validation of an HPLC method for sildenafil citrate analysis in human plasma samples. (n.d.). ResearchGate.
    • Bioequivalence study of a new sildenafil 100 mg orodispersible film compared to the. (2016). Drug Design, Development and Therapy, 10, 29-35.
    • A Novel Method for the Determination of Sildenafil (Viagra®) And Its Metabolite (UK-103320) in Postmortem Specimens. (n.d.). ROSA P.
    • Development and Validation of Analytical Method for Estimation of Sildenafil Citrate in Swab Samples. (2024, June 25). Impactfactor.org.
    • Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (2010, July 3). PubMed.
    • (PDF) Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. (2026, March 20). ResearchGate.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of N-(Desmethyl)-tert-butyl Acetate Sildenafil

    This document provides essential safety and logistical information for the proper disposal of N-(Desmethyl)-tert-butyl Acetate Sildenafil. As researchers, scientists, and drug development professionals, adherence to rigo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides essential safety and logistical information for the proper disposal of N-(Desmethyl)-tert-butyl Acetate Sildenafil. As researchers, scientists, and drug development professionals, adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. The procedures outlined herein are designed to provide a clear, step-by-step methodology, grounded in established safety principles and regulatory standards.

    Given that N-(Desmethyl)-tert-butyl Acetate Sildenafil is a specialized research compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes safety and disposal information from the known hazardous properties of its constituent chemical moieties: N-desmethyl Sildenafil and tert-butyl acetate , as well as the overarching principles for managing active pharmaceutical ingredients (APIs) like Sildenafil .

    Hazard Characterization and Waste Profile

    A thorough understanding of the chemical hazards is the foundation of a sound disposal plan. The risk profile of N-(Desmethyl)-tert-butyl Acetate Sildenafil is a composite of its components.

    • N-desmethyl Sildenafil Moiety: This active pharmaceutical metabolite is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] As a pharmacologically active material, occupational exposure may lead to unintended physiological effects.[4]

    • tert-butyl Acetate Moiety: This solvent is a highly flammable liquid and vapor.[5] It is also harmful if inhaled and may cause respiratory irritation, drowsiness, or dizziness.[5][6]

    Based on this composite profile, waste containing N-(Desmethyl)-tert-butyl Acetate Sildenafil must be managed as hazardous waste . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it would likely be classified based on both Toxicity (due to the API) and potentially Ignitability (if residual tert-butyl acetate is present).[7][8][9]

    Key Principle: Every laboratory must perform a hazardous waste determination for its specific waste streams. When in doubt, manage the waste as hazardous.[7]

    Personal Protective Equipment (PPE) Requirements

    Prior to handling the compound or its waste, ensure the following minimum PPE is worn to mitigate exposure risks.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal technique to avoid skin contact.[2]

    • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or dust generation, a chemically resistant apron or suit may be necessary.[2]

    • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is required.[10]

    Step-by-Step Disposal Protocol

    The following protocol provides a systematic approach to ensure safe and compliant disposal. The cardinal rule is the absolute prohibition of sewering pharmaceutical waste; it must not be poured down the drain or toilet.[9][11]

    Step 1: Segregate Waste at the Point of Generation Proper segregation is critical to prevent dangerous chemical reactions and ensure cost-effective, compliant disposal.[12][13] Never mix incompatible waste streams.[14]

    • Solid Chemical Waste: Collect unused or expired pure N-(Desmethyl)-tert-butyl Acetate Sildenafil, along with grossly contaminated items like weighing papers and gloves, in a dedicated, sealable container.[7]

    • Liquid Chemical Waste: Collect all solutions containing the compound in a separate, sealable, and chemically compatible liquid waste container (e.g., glass or HDPE).[12] If possible, segregate halogenated and non-halogenated solvent waste, as disposal costs can differ.[14]

    • Contaminated Sharps: Needles, syringes, and contaminated broken glassware must be placed in a designated, puncture-resistant sharps container.[13]

    Step 2: Select and Label Waste Containers Correctly All waste containers must be in good condition, compatible with their contents, and remain closed unless waste is being added.[14]

    • Compatibility: Do not use metal containers for corrosive waste. Do not use glass containers for hydrofluoric acid waste.[12] For N-(Desmethyl)-tert-butyl Acetate Sildenafil waste, glass or high-density polyethylene (HDPE) containers are generally appropriate.

    • Labeling: This is a strict regulatory requirement. Affix a "Hazardous Waste" label to each container as soon as the first drop of waste is added. The label must include:

      • The full, unabbreviated names of all chemical constituents (e.g., "N-(Desmethyl)-tert-butyl Acetate Sildenafil," "Methanol," etc.).[12]

      • The approximate percentages of each component.

      • The specific hazard characteristics (e.g., "Toxic," "Flammable").[12]

      • The date accumulation started and the generator's name and location (lab number).

    Step 3: Accumulate and Store Waste Safely Waste should be stored in a designated satellite accumulation area within the laboratory or a central waste holding facility for the building.[12][14]

    • Secondary Containment: Store all liquid waste containers in a secondary container (such as a chemical-resistant tray or tub) that can hold the entire volume of the largest container.[7]

    • Segregation: Store containers of incompatible waste types separately (e.g., keep acids away from bases and flammables away from oxidizers).[14]

    • Security: Ensure the storage area is secure and away from general traffic.

    Step 4: Arrange for Final Disposal Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management vendor.[7][13]

    • High-Temperature Incineration: The standard and recommended disposal method for this type of waste is high-temperature incineration at a specialized, RCRA-permitted facility.[13]

    • Record Keeping: Meticulously maintain records of all disposed waste. This includes the quantities, dates, and copies of all shipping manifests and certificates of destruction provided by the waste vendor.[7]

    Disposal Summary Table

    Waste StreamRecommended ContainerLabeling RequirementsKey Disposal Action
    Pure Compound / Contaminated Solids Sealable, non-reactive container (e.g., HDPE pail)"Hazardous Waste," full chemical names, hazards (Toxic)Collect for incineration via licensed vendor.[7]
    Liquid Solutions Sealable, compatible solvent bottle (e.g., Glass or HDPE)"Hazardous Waste," all constituents with %, hazards (Toxic, Flammable)Store in secondary containment. Collect for incineration.[7][12]
    Contaminated Sharps Puncture-resistant, closable sharps container"Hazardous Waste," "Sharps," Biohazard symbol if applicableDo not overfill. Collect for incineration/specialized disposal.[13]

    Disposal Workflow Diagram

    G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Labeling & Storage cluster_3 Step 4: Final Disposition start Waste Generated (Solid, Liquid, or Sharp) char Characterize Waste: - Toxic API - Potentially Flammable start->char solid Solid Waste Container char->solid Is it solid? liquid Liquid Waste Container (in Secondary Containment) char->liquid Is it liquid? sharps Sharps Container char->sharps Is it a sharp? labeling Affix 'Hazardous Waste' Label - List all constituents - Indicate Hazards (Toxic, Flammable) - Add Accumulation Date solid->labeling liquid->labeling sharps->labeling storage Store in Designated Satellite Accumulation Area labeling->storage disposal Contact EHS for Pickup by Licensed Waste Vendor storage->disposal no_drain DO NOT DISPOSE IN SINK OR TRASH

    Caption: Workflow for the proper disposal of N-(Desmethyl)-tert-butyl Acetate Sildenafil waste.

    Emergency Procedures: Spill Management

    In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

    • Minor Solid Spill (<1g):

      • Alert personnel in the immediate area.

      • Wearing full PPE, gently cover the spill with a damp paper towel to avoid making the powder airborne.[10]

      • Carefully wipe up the material, working from the outside in.

      • Place all contaminated materials in a sealed bag and dispose of it as solid hazardous waste.

      • Clean the spill area with an appropriate decontaminating solution.

    • Minor Liquid Spill (<100mL):

      • Alert personnel and ensure there are no ignition sources nearby.[6]

      • Wearing full PPE, contain the spill with absorbent material (e.g., sand, vermiculite, or chemical spill pads).[15]

      • Once absorbed, collect the material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.

      • Clean the spill area thoroughly.

    • Major Spills:

      • Evacuate all personnel from the immediate area.

      • If the material is flammable, turn off all ignition sources if it is safe to do so.

      • Close the laboratory door and prevent re-entry.

      • Immediately notify your institution's EHS or emergency response team.

    By adhering to this comprehensive guide, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific and ethical responsibility.

    References

    • Benchchem. (n.d.). Proper Disposal of Sildenafil Citrate: A Guide for Laboratory Professionals.
    • University of Toronto. (n.d.). Chemical Waste Disposal - Environmental Health & Safety. Retrieved from [Link]

    • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

    • University of Toronto. (n.d.). Laboratory hazardous waste management and disposal manual. Facilities & Services. Retrieved from [Link]

    • Cayman Chemical. (2025, July 18). Safety Data Sheet: N-desmethyl Sildenafil.
    • EverydayMeds. (n.d.). Sildenafil Storage Guidelines: Keep Your Medicine Safe. Retrieved from [Link]

    • Regulations.gov. (n.d.). Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]

    • ChemicalBook. (2026, March 21). N-DESMETHYL SILDENAFIL-D8 - Safety Data Sheet.
    • KM Pharma Solution Private Limited. (n.d.). MSDS - N-Desmethyl Sildenafil D8.
    • AWS. (2018, March 8). SAFETY DATA SHEET: Sildenafil Citrate Solution for Injection.
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    Handling

    A Researcher's Guide to Personal Protective Equipment (PPE) for Handling N-(Desmethyl)-tert-butyl Acetate Sildenafil

    As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, pharmacologically active compounds requires a deep understand...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, pharmacologically active compounds requires a deep understanding of the potential risks and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when working with N-(Desmethyl)-tert-butyl Acetate Sildenafil, an intermediate in the synthesis of a metabolite of Sildenafil.[1]

    Given the absence of a specific Safety Data Sheet (SDS) for this particular intermediate, our safety paradigm must be guided by the principle of precaution. We will therefore base our recommendations on the known hazard profiles of Sildenafil and its closely related analogs, treating this compound with the same level of caution as the parent active pharmaceutical ingredient (API).

    Hazard Identification: Understanding the "Why" Behind the PPE

    N-(Desmethyl)-tert-butyl Acetate Sildenafil is a derivative of Sildenafil, a potent phosphodiesterase type 5 (PDE-5) inhibitor.[1][2] Its biological activity, coupled with its chemical properties, presents a multi-faceted risk profile that dictates our PPE strategy. The primary hazards are associated with accidental exposure through inhalation, skin contact, eye contact, or ingestion.

    • Pharmacological Hazards : Accidental absorption can lead to unintended physiological effects associated with PDE-5 inhibition, such as vasodilation.[2] This can manifest as headaches, flushing, dizziness, and potentially hazardous drops in blood pressure (hypotension), especially in individuals with underlying cardiovascular conditions.[2][3]

    • Dermal and Ocular Hazards : Safety data for related compounds indicate that they can cause significant skin and eye irritation.[4][5] Direct contact with the solid compound or its solutions must be prevented.

    • Respiratory Hazards : As a fine crystalline powder, the compound poses a respiratory risk.[6] Inhalation of airborne particles can cause respiratory tract irritation and lead to systemic absorption.[4][5] Minimizing dust generation is a critical handling requirement.[7][8]

    • Ingestion Hazards : Accidental ingestion of even small quantities may be harmful.[4]

    The First Line of Defense: Engineering and Administrative Controls

    Before we even consider PPE, we must emphasize that it is the last line of defense. The most effective safety measures involve controlling hazards at their source.

    • Engineering Controls : All work with N-(Desmethyl)-tert-butyl Acetate Sildenafil, especially the handling of powders, should be conducted within a certified chemical fume hood or a powder containment hood (balance enclosure).[9][10] This is the primary method for preventing inhalation exposure.

    • Administrative Controls : Establish designated areas for handling potent compounds. Access should be restricted to trained personnel. Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

    Core PPE Requirements: A Head-to-Toe Protocol

    The selection of PPE must be tailored to the specific procedure being performed. A thorough risk assessment of each experimental step is crucial.

    Eye and Face Protection

    Ocular exposure can cause serious irritation and provides a rapid route for systemic absorption.[4]

    • Minimum Requirement : ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields must be worn for all procedures, including handling sealed containers.

    • Elevated Risk : When there is a splash hazard from solutions or a significant risk of dust generation, chemical safety goggles should be worn.[7][8][9]

    • High-Risk Operations : For large-scale operations or procedures with a high potential for splashing (e.g., cleaning spills), a full face shield worn over chemical goggles is required for supplementary protection.[6]

    Hand Protection

    The skin is a primary route of accidental exposure. Impervious gloves are mandatory.

    • Glove Selection : Nitrile gloves are recommended for their chemical resistance and durability.[11] Always check the manufacturer's compatibility data for the solvents being used.

    • Proper Technique : Use a double-gloving technique, especially when handling the pure solid or concentrated solutions.[6] This involves wearing two pairs of nitrile gloves, with the outer glove being removed immediately after the handling procedure is complete. This minimizes the risk of cross-contamination.

    • Integrity and Disposal : Inspect gloves for any signs of degradation or punctures before use. Never reuse disposable gloves. Contaminated gloves should be removed carefully, avoiding contact with the skin, and disposed of as hazardous waste.[12] After removing gloves, hands must be washed thoroughly.[7]

    Body Protection
    • Laboratory Coat : A clean, buttoned laboratory coat is the minimum requirement to protect against incidental contact.

    • Enhanced Protection : For bulk processing operations or situations with a high risk of contamination, impervious protective clothing, such as a disposable gown or apron, is recommended.[8][13] Contaminated lab coats should not be taken home and should be laundered by a professional service.[8][13]

    Respiratory Protection

    Engineering controls are the preferred method for respiratory protection. However, in certain situations, a respirator is necessary.

    • When to Use : A respirator is required if engineering controls are insufficient to keep airborne contamination below established exposure limits, or when handling the powder outside of a containment hood.[7][8] It is also critical during spill cleanup of solid material.

    • Respirator Type : A NIOSH-approved (or equivalent) respirator with a P3 (HEPA) filter is recommended for protection against fine particulates.[11] All personnel required to wear a respirator must be part of a formal respiratory protection program that includes fit-testing and training, in accordance with OSHA 29 CFR 1910.134.

    PPE Selection and Workflow

    The following table and diagram provide a procedural framework for selecting the appropriate level of PPE based on the specific laboratory task.

    Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Transporting Sealed Vials Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
    Weighing Solid Compound Safety GogglesDouble Pair Nitrile GlovesLab CoatRequired (P3 Filter) if not in a containment hood
    Preparing Stock Solutions Safety GogglesDouble Pair Nitrile GlovesLab CoatNot Required if in a fume hood
    Performing Reactions/Assays Safety Glasses (or Goggles if splash risk)Single Pair Nitrile GlovesLab CoatNot Required if in a fume hood
    Large-Scale Spill Cleanup Goggles & Face ShieldDouble Pair Nitrile GlovesImpervious Gown/ApronRequired (P3 Filter)

    PPE_Workflow cluster_0 cluster_1 start Start: Assess Procedure is_powder Handling solid powder? start->is_powder in_hood Working in containment hood/ventilated enclosure? is_powder->in_hood Yes ppe_respirator Add: Respirator (P3 Filter) is_powder->ppe_respirator No splash_risk Splash risk from liquids? in_hood->splash_risk No ppe_double_gloves Upgrade to: Double Nitrile Gloves in_hood->ppe_double_gloves Yes bulk_handling Bulk handling or spill cleanup? splash_risk->bulk_handling No ppe_goggles Upgrade to: Safety Goggles splash_risk->ppe_goggles Yes ppe_base Base PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves bulk_handling->ppe_base No ppe_max Maximum PPE: - Impervious Gown - Goggles & Face Shield - Double Gloves - Respirator (P3 Filter) bulk_handling->ppe_max Yes ppe_goggles->bulk_handling ppe_double_gloves->splash_risk ppe_respirator->in_hood

    PPE selection workflow based on procedural risk.

    Operational Plan: Donning, Doffing, and Disposal

    Cross-contamination often occurs during the removal of PPE. A strict, systematic procedure is vital.

    Donning Sequence (Putting On):

    • Lab Coat/Gown : Don first.

    • Respirator : If required, perform a seal check.

    • Goggles/Face Shield : Put on next.

    • Gloves : Don last. If double-gloving, don the inner pair, then the outer pair, ensuring the outer glove cuff goes over the sleeve of the lab coat.

    Doffing Sequence (Taking Off): This sequence is designed to remove the most contaminated items first.

    • Outer Gloves : Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

    • Gown/Apron : Remove and dispose of.

    • Goggles/Face Shield : Remove from the back to the front.

    • Inner Gloves : Remove the inner pair of gloves.

    • Respirator : Remove last, after leaving the immediate work area.

    • Hand Washing : Immediately wash hands thoroughly with soap and water.

    Disposal Plan: All contaminated disposable PPE, including gloves, gowns, and cleaning materials, must be placed in a clearly labeled, sealed container for hazardous waste disposal.[12] Follow your institution's specific guidelines for chemical waste management. Never dispose of contaminated items in the regular trash.

    Emergency Procedures in Case of Exposure

    In the event of an accidental exposure, immediate action is critical.

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[9][11] Seek immediate medical attention.

    • Skin Contact : Remove all contaminated clothing immediately.[9] Wash the affected skin area thoroughly with soap and water.[13] Seek medical attention if irritation persists.

    • Inhalation : Move the affected person to fresh air.[11] If breathing is difficult, seek immediate medical attention.

    • Ingestion : Do not induce vomiting.[11] Wash out the mouth with water and seek immediate medical attention.

    By adhering to these comprehensive PPE and handling protocols, researchers can effectively mitigate the risks associated with N-(Desmethyl)-tert-butyl Acetate Sildenafil, ensuring both personal safety and the integrity of their scientific work.

    References

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    • MATERIAL SAFETY DATA SHEET - Pfizer.
    • Proper Disposal of Sildenafil Citrate: A Guide for Laboratory Professionals - Benchchem.
    • 457389 N-(Desmethyl)-tert-butyl Acetate Sildenafil CAS: 398507-63-6 - United States Biological.
    • SAFETY DATA SHEET - AWS.
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    • N-DESMETHYL SILDENAFIL-D8 - Safety Data Sheet - ChemicalBook.
    • Sildenafil, Citrate - Santa Cruz Biotechnology.
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    • SILDENAFIL (VIAGRA) AND THE HEART - PMC - NIH.
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